Product packaging for Cobalt(2+)(Cat. No.:CAS No. 22541-53-3)

Cobalt(2+)

Cat. No.: B1211716
CAS No.: 22541-53-3
M. Wt: 58.93319 g/mol
InChI Key: XLJKHNWPARRRJB-UHFFFAOYSA-N
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Description

Significance of Divalent Cobalt in Advanced Inorganic Chemistry

Divalent cobalt plays a crucial role in advanced inorganic chemistry due to its versatile coordination behavior and electronic properties. Co(II) typically forms labile high-spin complexes with various coordination numbers and geometries, including octahedral and tetrahedral configurations researchgate.nethilarispublisher.comjocpr.com. This contrasts with Co(III), which often forms kinetically inert low-spin octahedral complexes researchgate.net. The d7 electronic configuration of Co(II) allows for variable spin states (high-spin S=3/2 and low-spin S=1/2), which significantly influence the magnetic and electronic properties of its complexes researchgate.netrsc.org. The ability of Co(II) to readily change its oxidation state also makes it relevant in redox processes and catalysis fiveable.me.

The coordination chemistry of Co(II) is a particularly active area of research. Divalent cobalt ions can coordinate with a wide array of ligands, including nitrogen-based (N4, polypyridyl, aminobenzimidazole), oxygen-based, and sulfur-based ligands, forming diverse complex structures rsc.orgmdpi.combohrium.comresearchgate.netresearchgate.netarabjchem.orgresearchgate.net. The specific ligand environment dictates the coordination geometry, spin state, and ultimately, the reactivity and properties of the resulting Co(II) complex jocpr.comfiveable.me. For instance, strong-field ligands can induce low-spin configurations, leading to increased stability compared to complexes with weak-field ligands fiveable.me.

Evolution of Research Perspectives on Cobalt(2+) Systems

Historically, research into cobalt chemistry has evolved from basic characterization of its compounds and their empirical uses, such as pigments and alloys, to a more fundamental understanding of its electronic structure, bonding, and reactivity libretexts.orgwikipedia.org. Early studies explored the ability of certain Co(II) complexes to reversibly bind dioxygen, a property that has long been recognized mdpi.com.

More recent decades have seen a significant shift towards understanding and harnessing the properties of Co(II) in various applications, particularly in catalysis and materials science. The development of well-defined Co(II) complexes with tailored ligand environments has been central to this evolution. This includes the design of complexes for specific catalytic transformations, such as hydrogenation and oxidation reactions bohrium.commdpi.combohrium.com. The exploration of Co(II) in the context of functional materials, including single-ion magnets and coordination polymers, also represents a significant evolution in research perspectives acs.orgnih.govresearchgate.net.

The increasing focus on sustainable and environmentally benign chemical processes has further propelled research into using earth-abundant transition metals like cobalt as alternatives to precious metal catalysts bohrium.combohrium.comnih.gov. This has led to intensive research on developing efficient and selective Co(II)-catalyzed reactions.

Scope of Current Academic Inquiry into Cobalt(2+)

Current academic inquiry into Cobalt(2+) is broad and multidisciplinary, spanning various fields within chemistry and materials science. Key areas of investigation include:

Coordination Chemistry: Synthesis and characterization of novel Co(II) complexes with diverse ligands to understand structure-property relationships and explore new coordination geometries and spin states hilarispublisher.comjocpr.comrsc.orgmdpi.comresearchgate.netresearchgate.netarabjchem.orgresearchgate.netnih.govresearchgate.net.

Catalysis: Development of Co(II)-based catalysts for a wide range of organic transformations, including hydrogenation, oxidation, hydroformylation, and cycloaddition reactions bohrium.commdpi.combohrium.comjku.atrsc.orgbrazilianjournals.com.brrsc.org. Research focuses on improving catalytic activity, selectivity, and stability, often employing detailed mechanistic studies bohrium.combohrium.comrsc.org. Photocatalytic applications, such as hydrogen evolution, using Co(II) complexes are also an active area nih.govchemistryviews.orgrsc.org.

Materials Science: Investigation of Co(II) complexes and coordination polymers for applications in magnetic materials (e.g., single-ion magnets), electrochemical sensors, and battery components acs.orgnih.govresearchgate.netijcrt.org.

Theoretical Studies: Application of computational methods, such as Density Functional Theory (DFT), to understand the electronic structure, reaction mechanisms, and properties of Co(II) complexes rsc.orgrsc.org.

Environmental Chemistry: Studies on the behavior and impact of Co(2+) ions in environmental systems, including their interaction with biofilms in wastewater treatment nih.gov.

Detailed research findings in these areas often involve spectroscopic techniques (e.g., IR, UV-Vis, NMR, EPR), magnetic measurements, X-ray crystallography, and electrochemical methods to fully characterize the synthesized compounds and understand their behavior hilarispublisher.comjocpr.comrsc.orgmdpi.comresearchgate.netarabjchem.orgresearchgate.netacs.orgresearchgate.netnih.gov.

Below is a table summarizing some representative research findings related to Cobalt(II) complexes:

Research AreaExample FindingCharacterization/MethodSource
Coordination ChemistrySynthesis of Co(II) complexes with N4-acenaphthene-based ligands exhibiting S=3/2 and S=1/2 spin states.XRD, Magnetic and EPR studies, Quantum-chemical study rsc.org
Catalysis (Hydrogenation)Development of a versatile Co catalyst for enantioselective hydrogenation of carbonyl compounds.Experimental procedures (glovebox, H2 pressure), Chromatography, HPLC bohrium.com
Catalysis (Oxidation)Co(II) Schiff-base complexes catalyze the oxidation of styrene (B11656) by molecular oxygen, producing acetophenone (B1666503) and 1-phenylethanol.IR spectra, Elemental analyses, Variation of reaction conditions mdpi.com
Materials Science (Magnets)Cobalt(II) hydrogen-bonded organic frameworks exhibiting single ion magnet behaviors.Magnetic studies, Variable-temperature PXRD, Ab initio ligand field analysis acs.org
Environmental ChemistryCo(2+) ions impact electrogenic biofilm composition and function in bioelectrochemical systems for wastewater treatment.Power generation measurements, Co(2+) removal efficiency, FTIR, XPS, Cyclic voltammetry, EIS nih.gov
Theoretical StudiesDFT study on hydroformylation catalyzed by cationic Co(II) complexes, investigating reaction mechanisms and substituent effects.Density Functional Theory (DFT) calculations rsc.org
Coordination ChemistrySynthesis and characterization of Co(II) complexes with a heterocyclic ligand, revealing square planar geometry.Elemental analysis, Magnetic, 1H-NMR, 13C-NMR, IR, Electronic spectral data hilarispublisher.com
Catalysis (Transfer Hydrogenation)Co(II) complexes with aminobenzimidazole N4 or N3 ligands catalyze the transfer hydrogenation of simple alkenes with ammonia (B1221849) borane (B79455).Synthesis and characterization of complexes, GC analysis, Deuterium (B1214612) labeling experiments bohrium.com

This table highlights the diverse applications and the detailed experimental and theoretical approaches employed in contemporary research focused on divalent cobalt.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Co+2 B1211716 Cobalt(2+) CAS No. 22541-53-3

Properties

CAS No.

22541-53-3

Molecular Formula

Co+2

Molecular Weight

58.93319 g/mol

IUPAC Name

cobalt(2+)

InChI

InChI=1S/Co/q+2

InChI Key

XLJKHNWPARRRJB-UHFFFAOYSA-N

SMILES

[Co+2]

Canonical SMILES

[Co+2]

melting_point

1495 °C

Other CAS No.

22541-53-3
7440-48-4

physical_description

Solid

Origin of Product

United States

Coordination Chemistry of Cobalt 2+ Complexes

Synthetic Methodologies for Cobalt(2+) Coordination Compounds

The synthesis of cobalt(II) coordination compounds can be achieved through several methodologies, each offering specific advantages depending on the desired complex structure and properties.

Direct Synthesis Approaches

Direct synthesis typically involves the reaction of a cobalt(II) salt with a ligand in a suitable solvent. This straightforward method is widely used for the preparation of a variety of cobalt(II) complexes. For instance, cobalt(II) complexes with acylpyrazolone ligands have been synthesized by the direct interaction of acyl pyrazolone (B3327878) ligands with CoCl₂. bohrium.com Similarly, cobalt(II) complexes with hydrazone ligands have been prepared by dissolving the ligand in ethanol (B145695) and adding an ethanolic solution of a cobalt(II) salt, such as cobalt chloride hexahydrate, followed by stirring and refluxing. chemijournal.com Another example involves the synthesis of cobalt(II) coordination compounds with acetate (B1210297) and 2-aminopyridine (B139424) ligands by reacting a solution of cobalt acetate tetrahydrate with 2-aminopyridine. researchgate.net

Ligand-Templated Synthesis

Ligand-templated synthesis utilizes the ligand itself to direct the assembly of the metal complex. This method is particularly useful for the synthesis of macrocyclic complexes where the metal ion assists in the cyclization reaction of smaller molecular precursors. sphinxsai.com The metal ion acts as a template, bringing the reacting fragments into the correct spatial arrangement for cyclization to occur. While often employed for kinetically inert metal ions like Co(III), cobalt(II) can also serve as a template, although it is less common due to the air-sensitive nature of some cobalt(II) species. acs.org However, template condensation reactions involving cobalt(II) have been successfully used to synthesize macrocyclic complexes. researchgate.netorientjchem.org For example, macrocyclic ligands and their cobalt(II) complexes have been synthesized via the template condensation of o-phenylenediamine (B120857) with aromatic dicarboxylic acids. nih.gov

Solvothermal Synthesis Techniques

Solvothermal synthesis is a method that involves carrying out reactions in a solvent under high pressure and temperature. This technique is effective for crystallizing products that are otherwise difficult to obtain and can influence the resulting structure of the coordination complex. Solvothermal conditions have been employed in the synthesis of cobalt(II) complexes with various ligands, including mixed phosphonate-antimonate ligands and pyridine (B92270) derivatives. rsc.orgrsc.org For instance, cobalt(II) coordination polymers with succinic acid have been synthesized solvothermally. erdogan.edu.tr Another application is the solvothermal preparation of a cobalt(II) complex with (quinolin-8-yloxy)acetate. researchgate.net The use of different 4-substituent pyridines as co-ligands in solvothermal reactions has been shown to tune the structure and magnetism of cobalt(II)-azide complexes. rsc.org

Template-Assisted Macrocyclic Ligand Synthesis

Template-assisted macrocyclic ligand synthesis is a specific type of ligand-templated synthesis where the metal ion facilitates the formation of a macrocyclic ligand from non-cyclic precursors. This method is particularly important for creating complex macrocyclic structures that would be challenging to synthesize otherwise. Cobalt(II) ions can act as templates in the condensation of amines and carbonyl compounds to form macrocyclic ligands around the metal center. acs.org This approach has been used to synthesize macrocyclic complexes with highly unsaturated ligands derived from reactions of diketones with aliphatic diamines in the presence of cobalt(II) ions. core.ac.uk Template condensation of o-phenylenediamine with diacetyl monoxime in the presence of cobalt(II) salts has also been reported for the synthesis of macrocyclic cobalt complexes. sphinxsai.com

Ligand Design and Denticity in Cobalt(2+) Complexation

The properties of cobalt(II) complexes are significantly influenced by the nature and denticity of the coordinating ligands. Ligand design plays a crucial role in controlling the coordination environment, geometry, and ultimately the physical and chemical properties of the resulting complexes.

N-Donor Ligands (e.g., amines, pyridines, bipyridines, macrocycles, Schiff bases)

N-donor ligands are prevalent in cobalt(II) coordination chemistry due to their ability to form stable complexes with the metal ion. These ligands can vary widely in their structure and denticity, leading to a diverse range of cobalt(II) complexes with different coordination numbers and geometries.

Amines: Simple amines can coordinate to cobalt(II). Polyamines and macrocyclic amines are particularly effective chelating agents, forming stable complexes.

Pyridines and Bipyridines: Pyridine and its derivatives, including bipyridines, are common N-donor ligands. They can act as monodentate or chelating ligands, influencing the structure and properties of cobalt(II) complexes. For example, 2-aminopyridine can coordinate to Co(II) through the pyridine nitrogen atom, and in some cases, also chelate through the exocyclic amine nitrogen. researchgate.net Bipyridine ligands have been used in the template synthesis of trinuclear cobalt(III) complexes, where the complex formation involves the oxidation of initial cobalt(II) ions. rjdentistry.com

Macrocycles: Macrocyclic N-donor ligands encapsulate the metal ion, providing a pre-organized coordination environment that can lead to enhanced stability and unique properties. As discussed in the synthesis sections, macrocyclic ligands derived from the condensation of diamines and carbonyl compounds are frequently used to form stable cobalt(II) complexes, often synthesized via template methods. sphinxsai.comresearchgate.netorientjchem.orgnih.govcore.ac.uk These macrocyclic complexes can exhibit different geometries and spin states depending on the ligand structure. For instance, some macrocyclic cobalt(II) complexes have been proposed to have square-pyramidal geometry. core.ac.uk

Schiff Bases: Schiff bases, formed by the condensation of primary amines with carbonyl compounds, contain the imine (-C=N-) functional group, which acts as an N-donor site. Schiff base ligands can be designed to be bidentate, tridentate, tetradentate, or even higher denticity, often incorporating other donor atoms like oxygen or sulfur. bibliomed.orgscirp.org Cobalt(II) complexes with Schiff base ligands are well-studied due to their diverse structures and potential applications. scirp.orgscirp.org Bidentate Schiff bases derived from aromatic o-hydroxyaldehyde and primary amines can form square planar cobalt(II) complexes, although the stereochemistry can change with substituents. bibliomed.org Tridentate Schiff bases with NNS or ONS donor sequences have also been used to form complexes with cobalt(II). scirp.org Research findings indicate that the denticity and structure of the Schiff base ligand significantly influence the coordination geometry around the cobalt(II) center, which can be tetrahedral or octahedral, among others. chemijournal.comsamipubco.comtandfonline.com

Detailed research findings highlight the versatility of N-donor ligands in tuning the properties of cobalt(II) complexes. Studies on cobalt(II) complexes with 2-aminopyridine have shown the formation of both monomeric and polymeric structures with octahedral coordination environments around the Co(II) ion. researchgate.net The magnetic properties of these complexes are also influenced by the ligand field and the resulting coordination geometry. researchgate.net For example, cobalt(II) complexes with certain hydrazone ligands have been found to exhibit octahedral geometry based on analytical and spectroscopic data, including magnetic susceptibility studies. chemijournal.com

Table 1: Examples of Cobalt(II) Complexes with N-Donor Ligands and Their Coordination Environments

Ligand TypeExample LigandProposed GeometryRelevant Research Finding
Macrocyclic (Schiff Base)Derived from o-phenylenediamine and aromatic dicarboxylic acidsNot specifiedSynthesized via template condensation; characterized by various spectroscopic techniques. nih.gov
MacrocyclicDerived from 5-methyl-1,2,9,10-tetraphenyl-3,4,7,8-tetraazadeca-2,4,6,8-tetraen-1,10-dione with aliphatic diaminesSquare-pyramidalSynthesized by metal-assisted template reactions; characterized by spectral, magnetic, and conductance studies. core.ac.uk
Pyridine/Bipyridine2-aminopyridineOctahedralForms complexes with acetate; Co(II) is six-coordinated by oxygen and nitrogen atoms; exhibits hydrogen bonding. researchgate.net Also forms 1D coordination polymers with octahedral CoN₆ environment. researchgate.net
Schiff BaseDerived from isoniazid (B1672263) and pyridine-4-carboxaldehydeOctahedralCoordinated to two ligand molecules through pyridine nitrogen and four water molecules. scirp.org
Schiff BaseDerived from 4-amino-5-(pyridine-4-yl)-1,2,4-triazole-3-thione with 2-acetylpyrroleOctahedral/TetrahedralLigand functions as bidentate; complexes proposed to have coordination numbers 6 and 4. samipubco.com
Iminophenol (Schiff Base)2-((4-methoxyphenylimino)methyl)-4,6-di-tert-butylphenolPseudo-tetrahedralForms mononuclear complexes with CoN₂O₂ coordination. tandfonline.com
HydrazoneDerived from 2-hydroxy-4,5-dimethylacetophenone and hydrazinesOctahedralComplexes with 1:2 metal:ligand stoichiometry; characterized by spectroscopic and analytical techniques. chemijournal.com

Table 2: Spectroscopic and Magnetic Data for Selected Cobalt(II) Complexes with N-Donor Ligands

Ligand TypeExample ComplexMagnetic Moment (BM)Electronic Spectra (cm⁻¹)Key Spectroscopic Observation
Macrocyclic[Co(N₄MacL₁-₃)Cl₂] (examples)Not specifiedUV-Vis analysis usedCharacterized by elemental analysis, FT-IR, mass spectrometry, NMR, UV-vis, SEM, XRD, TGA, and electrochemical studies. nih.gov
MacrocyclicComplexes with highly unsaturated macrocyclic ligands4.5-4.8 (high-spin)Not specifiedMagnetic moment data suggests five-coordinate geometry. core.ac.uk
Macrocyclic (Octaamide)[CoLCl₂] (L = 1,4,7,10,13,16,19,22-octaazacyclotetracosane-2,3,8,9,14,15,20,21-octaones)4.816177Assigned octahedral geometry; electronic spectrum shows a band corresponding to a ⁴T₁g(F) → ⁴T₁g(P) transition. asianpubs.org
Macrocyclic (Octaazamacrobicyclic)Co(L)₂ (L = 4,14,19-tris(methoxymethyl)-1,4,6,9,12,14,19,21-octaazabicyclo[7.7.7]tricosane)4.18 (at 290 K)Not specifiedExhibits S = 3/2 paramagnetic behavior, consistent with high-spin d⁷ configuration. researchgate.net
2-aminopyridine[Co(acetate)₂(2-aminopyridine)₂]4.6 (Modification I), 4.7 (Modification II)Not specifiedMagnetic properties studied between 2K and 300K in the paramagnetic region. researchgate.net
Schiff BaseDerived from 4-amino-5-(pyridine-4-yl)-1,2,4-triazole-3-thione with 2-acetylpyrroleNot specifiedUV-visible spectra usedCharacterized by ¹H-NMR, ¹³C-NMR, FT-IR, MS, and UV-visible spectra; magnetic susceptibility measurements performed. samipubco.com
HydrazoneComplexes of general formula ML₂Magnetic susceptibility studies performedUV, Infrared, ¹HNMR usedCharacterized by various techniques including magnetic susceptibility. chemijournal.com

Table 3: Crystallographic Data for Selected Cobalt(II) Complexes with N-Donor Ligands

Ligand TypeExample ComplexCrystal SystemSpace GroupKey Structural Feature
Solvothermal (Pyridine)[Co(N₃)₂(bepy)₂]n, [Co₂(N₃)₄(vipy)₄]n, [Co(N₃)₂(bipy)]nNot specifiedNot specifiedStructures tuned by 4-substituent pyridines; form 1D or 3D frameworks with azide (B81097) bridges. rsc.org
Solvothermal (Pyridine)[Co(oba)(Py₂TTz)(H₂O)₄]·2H₂OMonoclinicc2/cCentral cobalt ion in octahedral geometry defined by water oxygen atoms and Py₂TTz nitrogen atoms. ingentaconnect.com
Schiff BaseN'-(pyridine-4-carboxaldehyde) isonicotinoylhydrazone Cobalt(II)MonoclinicP2₁/nOctahedral complex with Co coordinated to two ligand molecules and four water molecules; contains nitrate (B79036) counter ions. scirp.org
Iminophenol (Schiff Base)[Co(L)₂] (L = 2-((4-methoxyphenylimino)methyl)-4,6-di-tert-butylphenol)Not specifiedNot specifiedPseudo-tetrahedral coordination geometry with CoN₂O₂ environment. tandfonline.com
Acylpyrazolone[Co(L₃)₂(EtOH)₂] (L₃ = 5-methyl-4-(4-methylbenzoyl)-2-phenyl-2,4-dihydro-3H-pyrazole-3-one)TriclinicNot specifiedMononuclear complex with distorted octahedral geometry around Co²⁺; exhibits intermolecular hydrogen bonding. bohrium.com

Table 4: Elemental Analysis Data for Selected Cobalt(II) Complexes

Ligand TypeExample ComplexElements AnalyzedKey Finding
MacrocyclicMacrocyclic ligands (MacL₁-MacL₃) and Co(II) complexesNot specifiedElemental analysis used to confirm the percentage of different elements and the stoichiometry of compounds. nih.gov
Macrocyclic (Octaamide)[CoLCl₂] (L = 1,4,7,10,13,16,19,22-octaazacyclotetracosane-2,3,8,9,14,15,20,21-octaones)C, H, N, MetalElemental analysis performed on Carlo Erba 1106 elemental analyzer; metals estimated by standard methods. asianpubs.org
Schiff BaseDerived from 4-amino-5-(pyridine-4-yl)-1,2,4-triazole-3-thione with 2-acetylpyrroleNot specifiedAnalytical data and spectroscopic results (FT-IR, NMR, MS) revealed agreement of empirical data with observed data. samipubco.com
HydrazoneComplexes of general formula ML₂C, H, N, SCHNS elemental analyzer used; analytical data confirmed 1:2 stoichiometry of M:L. chemijournal.com
Schiff BaseN'-(pyridine-4-carboxaldehyde) isonicotinoylhydrazone Cobalt(II)Elemental analysisElemental analysis performed as part of characterization. scirp.org
Iminophenol (Schiff Base)[Co(L)₂] (L = 2-((4-methoxyphenylimino)methyl)-4,6-di-tert-butylphenol)Not specifiedCharacterized by different spectroscopic and analytical tools, including elemental analysis. tandfonline.com

O-Donor Ligands (e.g., carboxylates, phenolic derivatives, water)

Oxygen-donor ligands play a significant role in the coordination chemistry of Cobalt(II). Carboxylates, phenolic derivatives, and water molecules can coordinate to Co²⁺ centers, influencing the resulting complex structures and properties.

Carboxylate ligands, despite their apparent simplicity, can coordinate to metal ions, including Co²⁺, in numerous ways, with 11 different binding modes identified for Cobalt(II) researchgate.net. This versatility leads to a wide array of molecular architectures in cobalt(II) carboxylate complexes researchgate.net. For instance, in one study, cobalt atoms were found to be distorted octahedrally coordinated by oxygen atoms from bridging water molecules and bidentate or monodentate adipate (B1204190) anions researchgate.net. Another example shows a Co(II) atom coordinated by four oxygen atoms from two malonate ligands and two water molecules in a distorted octahedral geometry researchgate.net. The Co-O bond distances in cobalt(II) carboxylate complexes can vary, typically ranging from approximately 2.08 to 2.28 Å in octahedral environments mdpi.com.

Phenolic oxygen atoms can also coordinate to Cobalt(II). In some mixed-ligand complexes, deprotonated phenolic oxygen atoms coordinate to the metal center. mdpi.commdpi.com.

Water molecules frequently act as ligands in Cobalt(II) complexes, often completing the coordination sphere in various geometries, including octahedral mdpi.comacs.org. Coordinated water molecules can be identified through infrared spectroscopy, showing a broad absorption between 3100 and 3600 cm⁻¹ nih.gov.

S-Donor Ligands (e.g., thiocyanate (B1210189), dithiocarbamate)

Sulfur-donor ligands, such as thiocyanate and dithiocarbamate (B8719985), also form complexes with Cobalt(II). Dithiocarbamate ligands, in particular, exhibit a strong metal binding capacity due to the presence of two sulfur atoms mdpi.com. The coordination chemistry of transition metal dithiolates, including those of Cobalt(II), has been an area of interest tandfonline.com. Studies have investigated the polarographic behavior of Cobalt(II)-dithiocarbamate complexes researchgate.net. Thiocyanate can also coordinate to Cobalt(II) centers niscpr.res.inmedjchem.com.

Mixed-Donor Ligand Systems

Cobalt(II) readily forms complexes with ligands containing a combination of different donor atoms, such as nitrogen and oxygen (N, O-donor) or nitrogen and sulfur (N, S-donor). These mixed-donor ligand systems can lead to complexes with specific structural and electronic properties.

Mixed-ligand complexes of Co(II) with nitrogen and sulfur donors have been synthesized and characterized tandfonline.com. Studies on these complexes, involving ligands like o-phenylenediamine and dithiolates (e.g., 1,1-dicyanoethylene-2,2-dithiolate), have indicated distorted octahedral stereochemistry around the Co(II) center tandfonline.comresearchgate.net. Infrared spectroscopy has been used to confirm the coordination of ligands through nitrogen and sulfur atoms tandfonline.comresearchgate.net.

Complexes with mixed N and O-donor atoms have also been reported, such as a dinuclear complex containing 4-amino-1,2,4-triazole (B31798) and malonic acid, where the Co(II) ion exhibits a distorted octahedral coordination environment scirp.org. Another example of a mixed-ligand complex with N and O-donor sites features a tetradentate ligand with a N₂O₂ donor set and benzoate (B1203000) ancillary ligands, resulting in a mononuclear octahedral complex mdpi.comresearchgate.net. The Co-O and Co-N bond lengths in such complexes fall within specific ranges, supporting their high-spin nature in certain geometries acs.org.

The use of mixed ligands, such as polycarboxylates and N-donor ligands, in the construction of Cobalt(II) coordination polymers has been explored, influencing the resulting structures and properties rsc.org.

Geometric Configurations and Electronic States of Cobalt(2+)

Cobalt(II) complexes exhibit various geometric configurations, with octahedral and tetrahedral geometries being the most common due to the d⁷ electronic configuration jetir.orgneliti.comijsrp.org. Square planar and five-coordinate geometries are also observed, particularly with specific ligand types neliti.comijsrp.orgcaltech.edu. The geometry significantly influences the electronic state and magnetic properties of the complex jetir.orgneliti.comijsrp.org.

Octahedral Coordination Environments

Octahedral coordination is prevalent for Cobalt(II) complexes jetir.orgneliti.comijsrp.org. In an ideal octahedral field (Oh), the ⁴F ground state term of the gaseous Co²⁺ ion splits, with the ⁴T₁g state being the lowest in energy jetir.orgneliti.com. High-spin octahedral Co(II) complexes typically have three unpaired electrons and exhibit magnetic moments in the range of 4.6 to 5.3 B.M., indicating a significant orbital contribution neliti.comijsrp.org. Low-spin octahedral complexes, although less common, have one unpaired electron and magnetic moments around 1.92-2.47 B.M. at room temperature neliti.comijsrp.org.

Electronic spectra of octahedral Cobalt(II) complexes show characteristic transitions. For example, in an octahedral environment, three symmetry-allowed transitions are expected researchgate.net. Bands in the visible region, often around 18,000-21,000 cm⁻¹, can be attributed to transitions from the ⁴T₁g(F) ground state to the ⁴T₁g(P) state researchgate.net. Distortions from ideal octahedral symmetry can lead to splitting of these energy levels researchgate.net.

Studies on octahedral Cobalt(II) complexes with various ligands, including those with N and O-donor sites, have confirmed their geometry through electronic spectra and magnetic measurements researchgate.netekb.eg. For instance, complexes with ligands like 3-acetoxime-coumarine and 1,10-phenanthroline (B135089) have shown octahedral geometry based on UV-Visible spectra and magnetic moments ekb.eg. Distorted octahedral geometries are frequently observed, influenced by the nature of the ligands scirp.orgnih.govub.edu.

Data Table: Magnetic Moments of Selected Octahedral Cobalt(II) Complexes

Complex TypeMagnetic Moment Range (B.M.)Spin StateReferences
High-Spin Octahedral4.6 - 5.3High Spin neliti.comijsrp.org
Low-Spin Octahedral1.92 - 2.47 (at room temp)Low Spin neliti.comijsrp.org
Cobalt(II) mandelate, malonate, tartarate5.00 - 5.22High Spin ijsrp.org

Tetrahedral Coordination Geometries

Tetrahedral coordination is another common geometry for Cobalt(II) complexes jetir.orgneliti.comijsrp.org. In a tetrahedral field, the ⁴F ground state term splits differently compared to an octahedral field, with the ⁴A₂ state being the ground state jetir.orgijsrp.org. High-spin tetrahedral Co(II) complexes have three unpaired electrons and typically exhibit magnetic moments ranging from 4.3 to 4.7 B.M., which are generally temperature-independent ijsrp.org. The lower magnetic moment values compared to high-spin octahedral complexes are attributed to a smaller orbital contribution from the symmetrical ⁴A₂ ground state ijsrp.org.

Electronic spectra of tetrahedral Cobalt(II) complexes often show intense absorption bands, particularly in the region of 15,000-20,000 cm⁻¹, which are characteristic of the ν₃ transition from the ⁴A₂ ground state to the ⁴T₁(P) state jetir.org. The blue color commonly observed in tetrahedral Cobalt(II) complexes is due to this transition jetir.org.

While most four-coordinate Cobalt(II) systems with low spin have adopted approximate square planar structures, there is interest in accessing low-spin states in distorted tetrahedral geometries caltech.eduacs.org. Research has explored the possibility of achieving a doublet ground state in pseudotetrahedral Cobalt(II) complexes with axial distortion and strong ligand fields caltech.eduacs.org.

Data Table: Characteristic Electronic Spectral Data for Cobalt(II) Complexes

GeometryCharacteristic Absorption Range (cm⁻¹)Attributed Transition (from ground state)Color (typical)References
Octahedral~18,000 - 21,000⁴T₁g(F) → ⁴T₁g(P)(Varied) researchgate.net
Tetrahedral~15,000 - 20,000⁴A₂ → ⁴T₁(P)Blue jetir.org

Five-Coordinate and Square-Planar Configurations

Five-coordinate and square-planar geometries are less common for Cobalt(II) but are observed under specific conditions, often with particular ligand systems neliti.comijsrp.orgcaltech.edu.

Five-coordinate Cobalt(II) complexes can adopt square pyramidal or trigonal bipyramidal structures ijsrp.orgrsc.org. The geometry can be influenced by the ligand, such as in complexes with tetraazomacrocyclic ligands and halide or pseudohalide ions rsc.org. Distorted square pyramidal geometries have been reported, with the Co(II) ion positioned above the basal plane of the ligand rsc.org. The degree of distortion between square pyramidal and trigonal bipyramidal configurations can be evaluated using parameters like the τ₅ value rsc.org.

Square-planar Cobalt(II) complexes are relatively rare and typically require strong-field ligands to stabilize the low-spin d⁷ configuration nih.govacs.orgosti.gov. Low-spin square planar complexes have one unpaired electron neliti.comijsrp.org. Examples of square planar Co(II) complexes have been synthesized with pincer ligands nih.govacs.org. These complexes are often paramagnetic with magnetic moments in the range of 1.9 to 2.4 μB, consistent with a low-spin d⁷ configuration with spin-orbit coupling contribution nih.govacs.org. Structurally characterized square planar Co(II)-Cl complexes are noted as being rare nih.govacs.org.

While high-spin square planar complexes of Cobalt(II) have been described, such reports have often been found to be incorrect ijsrp.org.

High-Spin and Low-Spin States

Cobalt(II) complexes can exist in either a high-spin (S = 3/2) or a low-spin (S = 1/2) configuration, depending on the ligand field strength and the coordination geometry researchgate.netohiolink.edursc.org. In octahedral complexes, the d orbitals split into the lower-energy t2g set and the higher-energy eg set. The energy difference between these sets is the crystal field splitting energy (Δo). For a d7 ion, the electron configuration in the high-spin state is t2g5eg2, while in the low-spin state, it is t2g6eg1 libretexts.orgstackexchange.com. The transition between these spin states is known as spin crossover (SCO) researchgate.net.

The spin state is determined by the balance between the crystal field splitting energy (Δo) and the electron pairing energy. If Δo is small (weak field ligands), the pairing energy is greater, leading to the high-spin configuration where electrons occupy both t2g and eg orbitals before pairing. If Δo is large (strong field ligands), the crystal field splitting energy is greater than the pairing energy, favoring the low-spin configuration where electrons pair up in the t2g orbitals before occupying the eg orbitals libretexts.orgcore.ac.uk.

Both high-spin and low-spin configurations are observed in four-, five-, and six-coordinate Co(II) complexes researchgate.net. For example, the hexaaquacobalt(II) ion, [Co(H2O)6]2+, is typically high-spin stackexchange.comknockhardy.org.uk. However, with strong field ligands like cyanide (CN-), low-spin Co(II) complexes can form core.ac.uk. Some Co(II) systems exhibit thermal interconversion between spin states, which can be regarded as configurational equilibria or involve a spin transition researchgate.net. The smaller change in spin (S=1) and the presence of a Jahn-Teller effect in the doublet state species contribute unique characteristics to Co(II) spin crossover systems compared to those of iron(II) researchgate.net.

Thermodynamic and Kinetic Aspects of Cobalt(2+) Complex Formation

The formation of cobalt(II) complexes in solution is governed by thermodynamic and kinetic principles, including complex stability, ligand exchange rates, and the influence of environmental factors like pH and solvent.

Stability Constants of Cobalt(2+) Complexes

The magnitude of stability constants is influenced by the nature of the ligand, including its basicity, chelation effect, and steric factors wikipedia.org. For example, studies have determined the stability constants of Co(II) complexes with various ligands, such as ethylenediaminetetraacetate, trimethylenediaminetetraacetate, and propylenediaminetetraacetate researchgate.net. The stability constants can be determined experimentally using techniques like potentiometry and spectrophotometry researchgate.netresearchgate.net.

Data on stability constants are crucial for understanding the speciation of Co(II) in various environments geochemical-journal.jp. For instance, calculations of Co(II) speciation in seawater utilize stability data for chloride and bromide complexes geochemical-journal.jp. Studies have also investigated the stability constants of ternary Co(II) complexes with mixed ligands, such as pyridinedicarboxylic acids and bioligands tandfonline.comtandfonline.com.

The stability constants can also be used to calculate thermodynamic parameters like Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for the complexation reactions, providing a more complete picture of the driving forces behind complex formation researchgate.netacs.orgajol.info.

Here is a table illustrating typical logarithmic stability constant values (log β) for Co(II) with some common ligands:

Ligandlog β (approximate)Conditions (example)Source
Ethylenediaminetetraacetate15.7125°C, I = 0.2 researchgate.net
Trimethylenediaminetetraacetate14.4825°C, I = 0.2 researchgate.net
Propylenediaminetetraacetate17.0725°C, I = 0.2 researchgate.net
α-aminobutyric acid (ML)4.4735°C, I = 0.1 M scielo.org.bo
α-aminobutyric acid (ML2)2.8135°C, I = 0.1 M scielo.org.bo

Note: Stability constants are highly dependent on temperature, ionic strength, and solvent.

Ligand Exchange Dynamics (e.g., water exchange)

Ligand exchange reactions, where one ligand in a coordination complex is replaced by another, are fundamental processes in coordination chemistry chemguide.co.uklibretexts.org. For Co(II) complexes, the lability of coordinated ligands, particularly water, plays a significant role in their reactivity and biological function nih.gov.

The water exchange rate on the hexaquacobalt(II) ion, [Co(H2O)6]2+, is relatively fast, characteristic of labile metal ions testbook.com. The mechanism of water exchange at Co(II) centers is generally considered to be dissociative or dissociative interchange, meaning the rate is primarily determined by the rate of Co-OH2 bond breaking psu.edu.

Studies using techniques like 17O-NMR have measured water exchange rates for Co(II) in various complex environments, including polyoxotungstate compounds osti.gov. These studies provide kinetic parameters such as the exchange rate constant (k), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and volume of activation (ΔV‡) osti.gov.

The rate of ligand exchange can be influenced by the nature of the incoming ligand and the presence of other coordinated ligands psu.edu. For instance, successive replacement of water molecules by other ligands can affect the lability of the remaining water molecules psu.edu.

Influence of pH and Solvent on Complex Equilibria

The pH of the solution and the nature of the solvent significantly influence the formation and stability of cobalt(II) complexes mdpi.comnih.gov.

Influence of pH:

pH affects the protonation state of ligands, which in turn influences their ability to coordinate to the metal ion mdpi.comtandfonline.com. Many ligands are weak acids or bases, and their speciation in solution is pH-dependent. For example, the speciation of Co(II) complexes with ligands like L-glutamine and succinic acid varies significantly with pH, with protonated species dominating at lower pH and deprotonated species forming complexes at higher pH tandfonline.compurkh.com.

Changes in pH can also lead to changes in the coordination environment and even precipitation of Co(II) hydroxide (B78521) species at higher pH values knockhardy.org.ukmdpi.com. Studies on the speciation of Co(II) with ligands grafted on silica (B1680970) surfaces have shown that the formation of different coordination geometries (octahedral vs. tetrahedral) is dependent on the pH of the grafting solution acs.org. In natural waters, Co(II) speciation is highly dependent on pH, with free Co2+ ions prevalent in neutral to acidic fresh waters and carbonate complexes becoming important in basic conditions geochemical-journal.jp.

Here is a simplified illustration of pH-dependent speciation for a Co(II)-ligand system:

pH RangePredominant Co(II) Species (Illustrative)
Low pH[Co(H2O)6]2+, Protonated ligand species
Intermediate pHVarious Co(II)-ligand complexes (MLn, MLxHy)
High pHHydroxo complexes, Precipitated Co(OH)2, Deprotonated ligand complexes

Influence of Solvent:

The solvent plays a crucial role in complex formation by affecting the solvation of the metal ion and the ligand, as well as influencing the dielectric constant of the medium nih.govrdd.edu.iq. The nature of the solvent can impact the stability constants of complexes; for instance, the stability of complexes may decrease with increasing urea (B33335) content in urea-water mixtures due to changes in dielectric constant and solvation tandfonline.com.

Different solvents can lead to the formation of structurally diverse complexes, even when the same metal salt and ligand are used d-nb.infonih.govresearchgate.net. This solvent-induced structural diversity can arise from the coordinating ability of the solvent molecules themselves or their influence on the self-assembly of complex structures d-nb.infonih.gov. For example, the use of different solvents like methanol (B129727) and acetonitrile (B52724) in the synthesis of Co(II) complexes with cyanoguanidine has resulted in different crystal structures and coordination environments around the cobalt ion d-nb.info. The dielectric constant of the organic solvent can also affect the extraction efficiency of Co(II) by influencing the formation of ion-pair complexes rdd.edu.iqijacskros.com.

The solvent can also affect ligand exchange dynamics and the relative stability of different coordination geometries. Studies on cobaloximes have shown that the solvent can influence the coordination of axial ligands like pyridine to the Co(II) center rsc.org.

Polymorphism in Cobalt(2+) Coordination Compounds

Polymorphism is the ability of a solid material to exist in more than one crystal structure mdpi.com. This phenomenon is observed in cobalt(II) coordination compounds, where the same chemical compound can crystallize in different forms with distinct arrangements of molecules in the solid state nih.govresearchgate.netresearchgate.net.

Polymorphism in Co(II) complexes can arise from various factors, including crystallization conditions such as solvent, temperature, and pH researchgate.net. Different polymorphic forms of a Co(II) complex can exhibit variations in their physical properties, including spectroscopic characteristics, thermal stability, and magnetic behavior nih.govresearchgate.netresearchgate.net.

The existence of polymorphism is particularly relevant in the context of functional materials, as different polymorphs can exhibit significantly different properties. In the case of single-molecule magnets (SMMs), polymorphism in a cobalt(II) clathrochelate has been shown to dramatically alter its magnetic behavior and the effective barrier to magnetization relaxation nih.gov. This highlights the importance of identifying and characterizing different polymorphic phases in the development of new materials with specific properties nih.gov.

Here is a table summarizing some examples of polymorphism in Co(II) coordination compounds:

Compound ExampleLigandsPolymorphs ReportedKey DifferencesSource
Bis(benzimidazole)bis(thiocyanato-N)Cobalt(II)Benzimidazole, ThiocyanateThreeIntermolecular interactions, Crystal system mdpi.com
Cobalt(II) complex with 6-bromopicolinic acid6-bromopicolinic acid, WaterTwo (Triclinic, Monoclinic)Crystal structure, Hydrogen bonding, Crystal system researchgate.net
Mononuclear Cobalt(II) complex3,5-dinitrobenzoic acid, Pyridine, WaterTwo (C2/c, P21/c)Crystal packing acs.org
Cobalt(II) complex with 2-aminopyridine and acetate2-aminopyridine, AcetateTwoCrystal structures researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) is an indispensable tool for the unambiguous determination of the molecular structure of Cobalt(2+) complexes. By analyzing the diffraction pattern of a single crystal, a complete three-dimensional model of the molecule can be constructed, revealing precise details about the cobalt ion's coordination geometry, the nature of its ligands, and intermolecular interactions.

For instance, the structures of Cobalt(2+) complexes can be definitively identified, showcasing various coordination environments. In one study, single crystal X-ray analysis revealed the structures of enantiomeric Cobalt(II) complexes with a chiral salen ligand, providing detailed atomic arrangements. Another example is the structural determination of cobalt hydroxide (B78521) carbonate, Co2CO3(OH)2, where the crystal structure was investigated through a combination of density functional theory (DFT) simulations and powder X-ray diffraction, though single crystal analysis provides the ultimate structural solution. semanticscholar.orgreading.ac.uk

The data obtained from SC-XRD is often deposited in crystallographic databases, providing a valuable resource for comparative structural analysis. Key parameters derived from these studies include:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: Provides the dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Atomic Coordinates: Gives the precise position of each atom within the unit cell.

Bond Lengths and Angles: Details the geometry around the Cobalt(2+) center and within the ligands.

Table 1: Illustrative Crystallographic Data for a Cobalt(2+) Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.1408
b (Å)12.2914
c (Å)9.3311
β (°)82.299
Volume (ų)356.1
Z (Formula units/cell)2
R-factor4.48%

Note: This table is a representative example based on typical data for Cobalt(2+) compounds and data found in sources. researchgate.net

While single crystal XRD provides the detailed structure of one crystal, Powder X-ray Diffraction (PXRD) is crucial for assessing the bulk purity of a synthesized Cobalt(2+) compound. ncl.ac.uk This technique analyzes the diffraction from a finely ground powder, which contains a vast number of randomly oriented crystallites. The resulting diffractogram is a fingerprint of the crystalline phases present in the sample.

By comparing the experimental PXRD pattern to a simulated pattern generated from single-crystal data, one can confirm whether the bulk material consists of a single, pure phase. ncl.ac.uk The presence of unexpected peaks indicates impurities or the existence of different crystalline forms (polymorphs). PXRD is also instrumental in monitoring the progress of solid-state reactions and identifying the products of thermal decomposition. For example, studies have used PXRD to identify and quantify the phases present in samples of Cobalt(II) catalysts, ensuring the purity and activity of the material. nih.govacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. For Cobalt(2+) complexes, these methods are highly sensitive to the nature of the ligands and their coordination to the metal center.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. In the context of Cobalt(2+) complexes, FTIR is particularly useful for:

Identifying Functional Groups: The presence of characteristic absorption bands for ligands (e.g., C=O, N-H, C=N) can be confirmed.

Monitoring Coordination: A shift in the vibrational frequency of a ligand's functional group upon coordination to the Co(II) ion provides direct evidence of bonding. For example, a shift in the ν(C=N) stretching frequency of a Schiff base ligand indicates its coordination to the cobalt center.

Detecting Metal-Ligand Bonds: In the far-infrared region, vibrations corresponding to Co-N and Co-O stretching modes can often be observed, providing direct information about the coordination sphere.

A study of Cobalt(II) complexes with heterocyclic ligands showed a negative shift of approximately 270 cm⁻¹ for the ν(NH) band in the cobalt complexes compared to the free ligand, indicating coordination through the nitrogen atom. cdnsciencepub.com

Table 2: Typical FTIR Absorption Bands in a Cobalt(2+) Schiff Base Complex

Vibrational ModeWavenumber Range (cm⁻¹)Significance
ν(O-H) of water3400 - 3500Presence of lattice or coordinated water
ν(N-H)3100 - 3300N-H stretching in the ligand
ν(C=N) (azomethine)1600 - 1650Indicates the imine group of the Schiff base
ν(M-O)400 - 600Cobalt-Oxygen stretching vibration
ν(M-N)300 - 500Cobalt-Nitrogen stretching vibration

Note: This table is a generalized representation based on data from various sources. semanticscholar.orgresearchgate.net

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. For Cobalt(2+) compounds, Raman spectroscopy can be used to study the structure of complexes, for example, in determining the structure of a complex between Cobalt(II) and nicotinic acid. ramanlife.com It is also effective in identifying metal-ligand vibrations and studying the framework of inorganic materials. In some cases, resonance Raman spectroscopy can be used to selectively enhance the vibrations associated with a chromophoric part of a molecule, such as the environment around the cobalt center in biological mimics. acs.org Studies on dioxygenated Cobalt(II)-carnosine complexes have utilized Raman peaks in the ν(O-O) region (750-850 cm⁻¹) to identify peroxo-bridged binuclear species. nih.gov

Electronic and UV-Visible Spectroscopy

Electronic or UV-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of Cobalt(2+) complexes. The absorption of light in the ultraviolet and visible regions corresponds to the promotion of electrons from lower to higher energy d-orbitals. The energies of these transitions, and thus the color of the complex, are highly dependent on the coordination geometry and the nature of the ligands.

Cobalt(2+) is a d⁷ ion, and its electronic spectra are typically interpreted using ligand field theory. The geometry of the complex has a profound effect on the splitting of the d-orbitals and, consequently, on the observed spectrum.

Octahedral Complexes: High-spin octahedral Co(II) complexes are typically pink or reddish and show weak absorptions in the visible region. For example, the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, exhibits a main absorption peak (λ_max) around 540 nm. docbrown.info

Tetrahedral Complexes: Tetrahedral Co(II) complexes are characteristically an intense blue color. Their absorption bands are generally more intense than those of octahedral complexes due to the lack of a center of symmetry. The tetrachlorocobaltate(II) ion, [CoCl₄]²⁻, has a strong absorption with a λ_max of approximately 720 nm. docbrown.info

The positions and intensities of these d-d transitions can be used to calculate ligand field parameters, such as the crystal field splitting energy (Dq or Δ) and the Racah parameter (B), which provides information about the degree of covalency in the metal-ligand bonds. cdnsciencepub.com

Table 3: Representative UV-Vis Absorption Data for Cobalt(2+) Complexes

Complex IonGeometryColorλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition (Simplified)
[Co(H₂O)₆]²⁺OctahedralPink~540~10⁴T₁g(F) → ⁴T₁g(P)
[CoCl₄]²⁻TetrahedralBlue~720~600⁴A₂(F) → ⁴T₁(P)
[Co(NH₃)₆]²⁺OctahedralBrown~475Moderate⁴T₁g(F) → ⁴T₁g(P)

Note: This table is compiled from typical values found in spectroscopic literature. docbrown.infoufms.br

Ligand Field Transitions

Ligand field or d-d transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal ion. fiveable.melibretexts.org These transitions are fundamental to understanding the color and electronic properties of Co(II) complexes. fiveable.me For Co(II) in an octahedral field, the ⁴F ground state splits into ⁴T₁g, ⁴T₂g, and ⁴A₂g states, while the ⁴P excited state becomes a ⁴T₁g(P) state. nih.gov

This leads to three spin-allowed transitions:

⁴T₁g → ⁴T₂g

⁴T₁g → ⁴A₂g

⁴T₁g → ⁴T₁g(P)

The ⁴T₁g → ⁴A₂g transition is often weak as it corresponds to a two-electron process. jetir.org The spectra are also characterized by spin-forbidden transitions to doublet states, which can appear as narrower bands. nih.gov

The energies of these transitions are dependent on the ligand field splitting parameter (10Dq or Δ) and the Racah parameter (B), which accounts for inter-electronic repulsion. nih.govlibretexts.org Tanabe-Sugano diagrams are graphical plots that illustrate the energies of these electronic states as a function of the ligand field strength, allowing for the prediction and interpretation of absorption spectra. jsscacs.edu.inwikipedia.orgsemanticscholar.org For a d⁷ ion like Co(II), the Tanabe-Sugano diagram shows how the energies of the quartet and doublet states change with increasing ligand field strength. semanticscholar.org In octahedral Co(II) complexes, the ground state is typically high-spin (⁴T₁g), but a crossover to a low-spin (²Eg) ground state can occur with strong-field ligands. semanticscholar.org

For instance, the aqueous hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which is pink, exhibits a spectrum consistent with an octahedral geometry. wikipedia.org The addition of ligands like chloride can lead to a change in coordination to a tetrahedral geometry, as seen in the blue [CoCl₄]²⁻ complex, which has a different d-orbital splitting pattern and consequently a different absorption spectrum. docbrown.info

Table 1: Typical Ligand Field Transitions for Octahedral Co(II) Complexes

TransitionEnergy Range (cm⁻¹)
⁴T₁g(F) → ⁴T₂g(F)~8,000 - 10,000
⁴T₁g(F) → ⁴A₂g(F)~16,000
⁴T₁g(F) → ⁴T₁g(P)~19,000 - 22,000

Note: The exact energies of these transitions can vary significantly depending on the specific ligands and the resulting ligand field strength.

Charge Transfer Bands

Charge transfer (CT) transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligands. libretexts.org These transitions are typically much more intense than d-d transitions, with molar absorptivity (ε) values often exceeding 50,000 L mol⁻¹ cm⁻¹. libretexts.org

There are two main types of charge transfer bands relevant to Co(II) complexes:

Ligand-to-Metal Charge Transfer (LMCT): In LMCT, an electron is excited from a ligand-based orbital to a metal-based d-orbital. libretexts.orglibretexts.org This process is favored when the metal is in a higher oxidation state and is coordinated to electron-rich (donor) ligands. libretexts.org The energy of the LMCT band is related to the ease with which the metal can be reduced and the ligand can be oxidized. Photoinduced LMCT can be a powerful tool in catalysis, enabling redox reactions under visible light. acs.orgrsc.org For example, Co-acetylide complexes formed in situ can undergo LMCT upon visible light irradiation, leading to Co(I) chemistry. acs.org

Metal-to-Ligand Charge Transfer (MLCT): In MLCT, an electron is promoted from a metal-based d-orbital to an empty ligand-based orbital, often a π* orbital of an acceptor ligand. libretexts.orglibretexts.orgrsc.org This is more common for metals in low oxidation states with ligands that have low-lying empty orbitals. libretexts.orgnih.gov

The distinction between d-d and charge transfer bands is crucial for the complete electronic characterization of a Co(II) complex. For example, in the cobalt(II) derivative of stellacyanin, a blue copper protein, an intense band at 355 nm is attributed to an RS⁻ → Co(II) LMCT transition, providing evidence for the coordination of a cysteine sulfur to the cobalt ion. nih.gov

Spectrophotometric Detection and Quantification Methods

UV-visible spectrophotometry is a widely used, simple, and inexpensive analytical technique for the quantitative determination of Co(II) ions in various samples. rsc.orgrsc.org The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. williams.edu

To enhance the sensitivity and selectivity of the determination, Co(II) is often reacted with a chromogenic reagent to form a colored complex with a high molar absorptivity. asianpubs.org A variety of such reagents have been developed, often containing sulfur, nitrogen, and oxygen donor atoms that form stable complexes with Co(II). asianpubs.org The choice of reagent and reaction conditions, such as pH, is critical for optimal complex formation and to minimize interferences from other metal ions. sapub.orgthaiscience.info

For example, 4-salicylideneamino-3-mercapto-6-methyl-1,2,4-triazine(4H)-5-one has been used for the spectrophotometric determination of Co(II), forming a light yellow complex with a maximum absorbance at 400 nm. asianpubs.org Another method utilizes vanillilfluorone in the presence of a surfactant, allowing for the determination of Co(II) in the ng/ml range with a high molar absorption coefficient. nih.gov

The development of these methods often involves:

Determining the optimal wavelength (λ_max) for maximum absorbance of the Co(II) complex. asianpubs.orguobaghdad.edu.iq

Establishing the linear range of concentration over which Beer's law is obeyed. asianpubs.orgsapub.orgnih.gov

Calculating the molar absorptivity (ε) and Sandell's sensitivity, which are measures of the method's sensitivity. asianpubs.org

Investigating the stoichiometry of the complex formed using methods like Job's method of continuous variation or the mole ratio method. asianpubs.org

Studying the effect of potential interfering ions to assess the selectivity of the method. asianpubs.orgthaiscience.info

Table 2: Examples of Chromogenic Reagents for Spectrophotometric Determination of Co(II)

Chromogenic Reagentλ_max (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Linear Range
4-Salicylideneamino-3-mercapto-6-methyl-1,2,4-triazine(4H)-5-one4004.612 x 10²Up to 32 ppm
Vanillilfluorone (with Zephiramine)5751.35 x 10⁵24 - 470 ng/ml
3-(2-thiazolylazo)-2,6-diaminopyridine (TADAP)5981.52 x 10⁴2.0 x 10⁻⁶ - 1.2 x 10⁻⁵ M
4,4′-Diazobenzenediazoaminoazobenzene (BBDAB)Not Specified1.72 x 10⁵0 - 7 µg / 25 cm³

Magnetic Resonance Techniques

Magnetic resonance techniques are powerful tools for probing the electronic and structural environment of paramagnetic species like Cobalt(2+).

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions between electron spin energy levels induced by microwaves in the presence of a magnetic field. It is exclusively applicable to species with one or more unpaired electrons, making it highly suitable for studying the high-spin Co(II) ion, which has a d⁷ electron configuration with three unpaired electrons.

The EPR spectrum of a Co(II) complex provides detailed information about:

The g-values, which are characteristic of the electronic environment and can indicate the degree of orbital contribution to the magnetic moment.

Hyperfine coupling constants, which arise from the interaction of the unpaired electron spin with the nuclear spin of the cobalt atom (⁵⁹Co, I = 7/2) and ligand atoms, providing insights into the nature of the metal-ligand bonding and the delocalization of the unpaired electron density.

Zero-field splitting (ZFS), which is the splitting of the spin states in the absence of an external magnetic field, and is sensitive to the symmetry and geometry of the coordination sphere.

For instance, in the study of photoinduced ligand-to-metal charge transfer in cobaltocenes, EPR spectroscopy, in conjunction with a spin trap, was used to detect the formation of cyclopentadienyl (B1206354) radicals, confirming the photochemical reaction pathway. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

While Nuclear Magnetic Resonance (NMR) spectroscopy is typically used for diamagnetic compounds, its application to paramagnetic species like Co(II) complexes, known as paramagnetic NMR (pNMR), provides unique structural and electronic information. The presence of the unpaired electrons in a paramagnetic Co(II) complex significantly influences the NMR spectra of the surrounding nuclei (e.g., ¹H, ¹³C) in the ligands.

The key effects observed in the pNMR spectra of Co(II) complexes are:

Large Chemical Shifts (Paramagnetic Shifts): The resonance signals are shifted far outside the typical diamagnetic range. This paramagnetic shift is composed of two contributions: the contact shift, which arises from the delocalization of unpaired electron spin density onto the observed nucleus, and the pseudocontact (or dipolar) shift, which results from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment.

Line Broadening: The relaxation rates of the nuclei are significantly enhanced by the paramagnetic center, leading to broader NMR signals. The degree of broadening is related to the distance between the nucleus and the paramagnetic metal ion.

These paramagnetic effects, while complicating the spectra, can be harnessed to gain detailed structural information. The contact shift provides a direct measure of the spin density distribution within the ligand framework, offering insights into the nature of the metal-ligand covalent bonds. The pseudocontact shift is dependent on the geometric position of the nucleus relative to the metal ion and the principal axes of the magnetic susceptibility tensor, making it a powerful tool for determining the three-dimensional structure of paramagnetic complexes in solution.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For the study of Co(II) compounds, XPS provides valuable information about:

Oxidation State: The binding energy of the core-level electrons (e.g., Co 2p) is sensitive to the oxidation state of the cobalt ion. A higher positive charge on the cobalt atom, corresponding to a higher oxidation state, leads to a greater binding energy for the core electrons. Therefore, XPS can distinguish between Co(II), Co(III), and other oxidation states. The Co 2p spectrum for Co(II) compounds typically shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, which are further accompanied by characteristic "shake-up" satellite peaks. These satellite features are a hallmark of high-spin Co(II) and arise from the excitation of a valence electron to a higher energy level simultaneously with the photoemission of a core electron. The presence and intensity of these satellite peaks are diagnostic for the Co(II) oxidation state and its electronic configuration.

Chemical Environment: The binding energies are also influenced by the chemical environment of the cobalt ion, such as the nature of the coordinating ligands. Different ligand environments can cause slight shifts in the Co 2p binding energies, providing information about the coordination sphere.

Surface Composition: As a surface-sensitive technique, XPS is particularly useful for characterizing the surface of cobalt-containing materials, such as catalysts or thin films, providing information about the elemental composition and the chemical states of the elements present on the surface.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a crucial technique for investigating the thermal stability and decomposition pathways of cobalt(2+) compounds. By monitoring the change in mass of a sample as a function of temperature, TGA provides quantitative insights into processes such as dehydration, desolvation, and the decomposition of the compound into its constituent parts or final residue, typically a stable cobalt oxide.

The thermal behavior of cobalt(2+) compounds is highly dependent on their specific composition, particularly the nature of the anions or ligands coordinated to the Co(II) ion and the presence of lattice or coordinated water molecules. TGA curves for these compounds often exhibit multi-step decomposition patterns, with each step corresponding to the loss of a specific component.

Detailed Research Findings

Decomposition of Hydrated Cobalt(2+) Salts:

Simple hydrated salts of cobalt(2+) show characteristic multi-step decomposition profiles, beginning with the loss of water molecules, followed by the decomposition of the anhydrous salt.

Cobalt(II) Acetate (B1210297) Tetrahydrate (Co(CH₃COO)₂·4H₂O): The thermal decomposition of this compound has been studied extensively. The process begins with a multi-step dehydration. Complete dehydration is reported to occur by 150 °C rsc.orgrsc.org. Under a nitrogen atmosphere, the first step, corresponding to total dehydration, occurs from room temperature up to 110 °C with an experimental weight loss of about 30.4% mdpi.com. Following dehydration, the anhydrous acetate undergoes a two-stage decomposition, which can form an intermediate Co(II) oxyacetate (Co₃O(CH₃COO)₄) mdpi.com. The process ultimately yields cobalt oxides. Between 275–310 °C, a cubic zinc blende form of CoO can form, which transforms into the more stable rock-salt structure of CoO at higher temperatures rsc.orgrsc.org. Under an air atmosphere, the final product is Co₃O₄ mdpi.com. The volatile products from the acetate decomposition include water vapor, acetic acid, acetone, and CO₂ researchgate.net.

Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O): Upon heating, this hydrated pink salt first dissolves in its own water of crystallization before losing it issr.edu.kh. The dehydration process results in the formation of the anhydrous salt, which is blue issr.edu.kh. Further heating in air can lead to decomposition at temperatures around 400 °C nih.gov.

Cobalt(II) Nitrate (B79036) Hexahydrate (Co(NO₃)₂·6H₂O): The decomposition of this salt is complex. Dehydration begins at approximately 35 °C, well below its melting point researchgate.net. The process proceeds stepwise through various hydrated forms, such as the dihydrate up to 180 °C, with a monohydrate intermediate at 150 °C researchgate.net. The final decomposition in an inert atmosphere leads to the formation of cobalt oxides like CoO, Co₂O₃, and Co₃O₄ researchgate.net.

Thermal Decomposition Data for Hydrated Cobalt(2+) Salts
CompoundTemperature Range (°C)ProcessWeight Loss (%)Intermediate/Final ProductAtmosphere
Cobalt(II) Acetate TetrahydrateRT - 110Dehydration~30.4Anhydrous Co(CH₃COO)₂Nitrogen
275 - 310Anhydrous Decomposition-CoO (zinc blende)Nitrogen
>175Dehydration & Decomposition-Co₃O₄Air
Cobalt(II) Nitrate Hexahydrate~35 - 180Stepwise Dehydration-Co(NO₃)₂·H₂OInert
>180Decomposition-Cobalt Oxides (CoO, Co₃O₄)Inert
Cobalt(II) Chloride Hexahydrate>400Decomposition--Air

Decomposition of Cobalt(2+) Coordination Complexes:

The TGA of cobalt(2+) coordination complexes reveals information about the stability of the metal-ligand bonds and the decomposition pattern of the organic moieties.

[Co(MCP)(H₂O)₂SO₄]: This complex with metoclopramide (B1676508) (MCP) shows a three-step thermal degradation behavior. The first step involves the elimination of two coordinated water molecules, with a weight loss of 6.2% to 7.8% core.ac.uk.

Cobalt(II)/Pyrazole (B372694) Complex: A neutral Co(II)/pyrazole complex was found to decompose in three distinct steps. The first step, between 70–100 °C, corresponds to the loss of lattice water mdpi.com. The second step, in the range of 280–440 °C, is the decomposition of the pyrazole ligand, leaving behind CoCl₂. The final step, from 570–665 °C, involves the decomposition of CoCl₂ to form a stable cobalt oxide residue mdpi.com.

Cobalt(II) Guanidinate Complexes: Two cobalt(II) guanidinate compounds, [((Me)₂NC(iPrN)₂)₂Co] and [((SiMe₃)₂NC(iPrN)₂)₂Co], were studied by TGA to assess their thermal properties and volatility as potential precursors for Chemical Vapor Deposition (CVD) researchgate.net. The analysis showed that both compounds volatilized in a single step, but left residual masses of 13.2% and 10.5%, respectively researchgate.net.

Thermal Decomposition Data for Cobalt(2+) Complexes
CompoundTemperature Range (°C)ProcessVolatile Product(s)Final Residue
[Co(MCP)(H₂O)₂SO₄]-DehydrationH₂O-
Cobalt(II)/Pyrazole Complex70 - 100Loss of lattice waterH₂O-
280 - 440Ligand DecompositionPyrazole ligand fragmentsCoCl₂
570 - 665Salt DecompositionCl₂Cobalt Oxide
[((Me)₂NC(iPrN)₂)₂Co]-VolatilizationIntact complex13.2% residue
[((SiMe₃)₂NC(iPrN)₂)₂Co]-VolatilizationIntact complex10.5% residue

Electrochemical Behavior and Advanced Applications of Cobalt 2+

Redox Chemistry of Cobalt(2+)/Cobalt(3+) Couples

The redox chemistry of the Cobalt(2+)/Cobalt(3+) (Co(II)/Co(III)) couple is a cornerstone of its electrochemical behavior, underpinning its diverse applications. This transition involves the removal of one electron from the Co(II) ion, a process that is significantly influenced by the coordination environment of the cobalt center.

Electron Transfer Processes

The electron transfer between Co(II) and Co(III) is a fundamental reaction that can proceed through either outer-sphere or inner-sphere mechanisms. In the outer-sphere mechanism, the electron transfer occurs without any chemical bond being made or broken between the cobalt ions and their ligands. The rate of this process is influenced by the reorganization energy of the complex, which includes changes in bond lengths and solvent molecule orientation upon oxidation. For instance, the self-exchange electron transfer rate for the hexaaqua cobalt complex, [Co(H₂O)₆]²⁺/³⁺, has been a subject of extensive study due to its unexpectedly slow rate, which is attributed to significant structural rearrangements and potentially contributions from spin state changes. nih.govresearchgate.net

In contrast, the inner-sphere mechanism involves a bridging ligand that connects the Co(II) and Co(III) centers, facilitating the electron transfer. The nature of the ligand plays a crucial role in the kinetics of the electron transfer. Studies on various cobalt complexes have shown that the rate of electron transfer can be finely tuned by modifying the ligand structure. For example, the electron transfer kinetics between Co(II) and chlorate ions in an acetic acid solution have been modeled, demonstrating a first-order dependence on the chlorate concentration and a fractional order for Co(II). researchgate.netjcsp.org.pk The activation energy for this reaction is significant, indicating a relatively slow process. researchgate.netjcsp.org.pk

The rate of electron transfer is also affected by the surrounding medium. In aqueous polyelectrolyte solutions, for instance, the rate of electron transfer between tris(o-phenanthroline)cobalt(III) and tris(o-phenanthroline)cobalt(II) is significantly catalyzed, highlighting the influence of the electrostatic environment on the redox process. rsc.org

Spin Crossover Phenomena in Electrochemical Contexts

Cobalt(II), a d⁷ ion, can exist in two different spin states: a high-spin (HS) quartet state and a low-spin (LS) doublet state. researchgate.net The energy difference between these states is often small, allowing for a transition between them, known as spin crossover (SCO). This phenomenon can be triggered by external stimuli such as temperature, pressure, or light. researchgate.netnju.edu.cnacs.org

In an electrochemical context, the spin state of a Co(II) complex can have a profound impact on its redox potential and electron transfer kinetics. The oxidation of Co(II) to Co(III) is often accompanied by a change in the preferred spin state. For example, the oxidation of a high-spin Co(II) complex may lead to a low-spin Co(III) product. This change in spin state contributes to the reorganization energy of the redox reaction, thereby affecting the redox potential.

The interplay between spin crossover and electrochemical behavior is an active area of research. For instance, in some cobalt(II) complexes, the spin transition temperature can be modulated by the electrochemical potential. The coordination environment is a key determinant of the spin state. Ligands with strong fields favor the low-spin state, while weak-field ligands favor the high-spin state. By carefully designing the ligand framework, it is possible to synthesize cobalt complexes that exhibit hysteretic spin crossover at relatively high temperatures. nju.edu.cnacs.org The study of such systems is crucial for the development of molecular switches and memory devices.

Voltammetric Studies and Techniques

Voltammetric techniques are powerful tools for investigating the electrochemical behavior of Cobalt(2+) and for its quantitative analysis. These methods involve applying a potential to an electrode and measuring the resulting current, providing insights into the redox processes occurring at the electrode surface.

Cyclic Voltammetry (CV) for Redox Activity

Cyclic voltammetry is a widely used technique to study the redox properties of Co(II) complexes. In a typical CV experiment, the potential is swept linearly to a set value and then reversed back to the initial potential. The resulting voltammogram provides information about the redox potentials and the reversibility of the electron transfer processes.

The Co(II)/Co(III) redox couple often exhibits quasi-reversible or reversible behavior in cyclic voltammetry. peacta.orgelectrochemsci.org For example, cobalt(II) dithiocarbamate (B8719985) complexes show a single, quasi-reversible one-electron transfer corresponding to the Co(II)/Co(III) couple. electrochemsci.org Similarly, various polypyridine complexes of Co(II) display well-defined Co(III)/Co(II) and Co(II)/Co(I) redox couples. nih.gov The potential at which the redox event occurs is highly dependent on the nature of the ligands coordinated to the cobalt center. The table below summarizes the electrochemical data obtained from cyclic voltammetry for several Co(II) complexes.

ComplexRedox CoupleE1/2 (V vs. reference electrode)ΔEp (mV)Solvent/ElectrolyteReference
[Co(btz)₃]²⁺Co(III)/Co(II)+0.65-Acetonitrile (B52724)/TEAP peacta.org
Co(bpy)(az)₂₂Co(II)/Co(I)-0.670115- csuohio.edu
Co(II) dithiocarbamate complex (2)Co(III)/Co(II)0.52-- electrochemsci.org
Co(II) dithiocarbamate complex (4)Co(III)/Co(II)1.12-- electrochemsci.org
Co(bpy)₂₂Co(III)/Co(II)--- nih.gov
Co(4,4'-tBu-bpy)₂₂Co(III)/Co(II)--- nih.gov

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful technique for probing the interfacial properties of electrochemical systems involving Co(II). By applying a small amplitude AC potential over a range of frequencies, EIS can provide detailed information about charge transfer resistance, double-layer capacitance, and diffusion processes. rsc.org

Stripping Voltammetry for Trace Analysis

Stripping voltammetry is an extremely sensitive electrochemical technique used for the determination of trace concentrations of metal ions, including Co(II). mdpi.com The method involves a preconcentration step where the analyte is deposited onto the working electrode, followed by a stripping step where the deposited analyte is electrochemically removed and the resulting current is measured. wikipedia.org There are several variations of this technique, including anodic stripping voltammetry (ASV), cathodic stripping voltammetry (CSV), and adsorptive stripping voltammetry (AdSV). mdpi.comwikipedia.org

Adsorptive stripping voltammetry is particularly effective for Co(II) analysis. This method relies on the adsorptive accumulation of a Co(II) complex with a specific ligand onto the electrode surface before the voltammetric scan. tandfonline.comnih.govnih.gov The use of a catalytic reaction can further enhance the sensitivity of the measurement. tandfonline.comresearchgate.net For example, the cobalt-nioxime complex can be preconcentrated on the electrode, and the subsequent reduction current can be catalytically enhanced by the presence of nitrite. tandfonline.com This approach allows for the determination of Co(II) at nanomolar and even picomolar concentrations. The table below presents a summary of various stripping voltammetry methods for the trace analysis of Cobalt(2+).

TechniqueLigand/SystemDetection LimitMatrixReference
Anodic Stripping VoltammetryMercury film electrode10⁻⁸ M0.1 M Na₂HPO₄ - 0.05 M pyridine (B92270) uq.edu.au
Catalytic Adsorptive Cathodic Stripping VoltammetryMethyl Thymol Blue/Nitrite0.005 ng/mLMineral water
Differential Pulse Adsorptive Stripping VoltammetryNioxime/Nitrite1.2 x 10⁻¹⁰ M- tandfonline.com
Adsorptive Stripping VoltammetryDimethylglyoxime0.03 µg/LHuman serum nih.gov
Catalytic Adsorptive Stripping VoltammetryCalcon Carboxylic Acid/Nitrite1 pg/mLWater researchgate.net
Square Wave Adsorptive Stripping VoltammetryDimethylglyoxime0.09 µg/LRiver water nih.gov

Electrocatalytic Applications

Cobalt(2+) complexes and materials are pivotal in electrocatalysis, facilitating a range of important chemical transformations through their redox activity.

Electrocatalytic Oxidation Processes (e.g., methanol (B129727) oxidation)

Cobalt(2+) compounds have demonstrated significant catalytic activity in the electro-oxidation of small organic molecules, particularly methanol, which is a key reaction in direct methanol fuel cells. The performance of these catalysts is highly dependent on their composition and structure.

For instance, a cobalt carbonate catalyst, specifically Na₃[Coᴵᴵᴵ(CO₃)₃], deposited on a platinum electrode, has shown high electrocatalytic activity for methanol oxidation in an alkaline medium. This catalyst achieved a notable anodic peak current density of 19.7 mA cm⁻² at 0.1 V vs. the normal hydrogen electrode (NHE) acs.org. In contrast, a bare platinum electrode under the same conditions exhibited a current density of only 31 μA cm⁻² acs.org. The mechanism involves the adsorption of methanol onto the electrode surface, followed by its oxidation facilitated by the cobalt complex.

Recent research has also explored iron-doped cobalt phosphate (Fe-CoPO) synthesized directly on nickel foam as a highly active catalyst for the methanol electro-oxidation reaction (MOR). This material can deliver a current density of 100 mA·cm⁻² at a low operating potential of 1.436 V (vs. reversible hydrogen electrode) and maintain stable operation for 16 hours with a Faradaic efficiency of 97% for formate (B1220265) production sciopen.com. The enhanced activity is attributed to the electrochemical reconstruction that generates Co²⁺/³⁺–O bonds, while the iron doping inhibits the formation of less active Co⁴⁺ species sciopen.com.

The oxidation state of cobalt plays a crucial role in the reaction's selectivity. More reduced cobalt species tend to favor the partial oxidation of methanol to formaldehyde (B43269), while higher oxidation states can lead to further oxidation products mpg.de. In delafossite-structured AgNi₀.₈Co₀.₂O₂, the introduction of cobalt atoms creates oxygen vacancies that improve the intrinsic MOR activity and help oxidize intermediates like formaldehyde acs.org.

Table 1: Performance of Cobalt(2+)-based Catalysts in Methanol Oxidation

Catalyst Material Substrate Electrolyte Peak Current Density (mA cm⁻²) Potential (V vs. RHE/NHE) Reference
Na₃[Co(CO₃)₃] Pt 0.10 M KOH + 1.0 M CH₃OH 19.7 0.1 (vs. NHE) acs.org
Fe-CoPO Nickel Foam 1 M KOH + 1 M Methanol 100 1.436 (vs. RHE) sciopen.com
AgNi₀.₈Co₀.₂O₂ - Alkaline Media 77.6 - acs.org

Electrocatalytic Carbon Dioxide Reduction (CO₂RR)

The electrochemical carbon dioxide reduction reaction (CO₂RR) is a promising strategy for converting CO₂ into valuable fuels and chemicals, and Cobalt(2+)-based materials are effective catalysts for this process. researchgate.netnih.govexeter.ac.uknih.gov The performance of these catalysts is often challenged by high overpotentials, low Faradaic efficiencies, and instability nih.govexeter.ac.uknih.gov.

A variety of cobalt-based catalysts have been investigated, including single-atom catalysts, cobalt oxides, nitrides, and molecular complexes. nih.govnih.gov For example, a cobalt nitride catalyst (700-Co₅.₄₇N/C) demonstrated a CO current density of 9.78 mA cm⁻² at -0.7 V vs. RHE with high Faradaic efficiency and stability nih.gov. Another molecular catalyst, MOL-Co-N₃, achieved a remarkable 99% Faradaic efficiency for CO production at -0.5 V vs. RHE nih.gov.

The reaction mechanism often involves the reduction of the Co(II) complex to a more active Co(I) state. This Co(I) species then binds and reduces CO₂, leading to the formation of products like carbon monoxide (CO) or formic acid. In the presence of water, the main competing reaction is the hydrogen evolution reaction (HER). Studies on cobalt complexes with tris(2-pyridylmethyl)amine (TPA) ligands have shown that the Co(I) state is key to converting CO₂ to CO, while the introduction of amino groups into the ligand's secondary coordination sphere can increase the competing H₂ production acs.org.

Table 2: Performance of Cobalt(2+)-based Catalysts in CO₂ Reduction

Catalyst Material Main Product Faradaic Efficiency (FE) Potential (V vs. RHE) Reference
700-Co₅.₄₇N/C CO High -0.7 nih.gov
MOL-Co-N₃ CO 99% -0.5 nih.gov
Co(II) porphyrin CO - - researchgate.net
(TPA)Co-based complexes CO - - acs.org

Water Oxidation Electrocatalysis

Cobalt(2+) ions are precursors to highly active catalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production sciopen.com. The behavior of cobalt-based water oxidation catalysts is highly dependent on the pH of the electrolyte acs.orgsemanticscholar.org.

Three distinct operational regimes have been identified:

pH ≥ ~5.5 : Electrodeposited cobalt-oxide films (CoOₓ) are stable and facilitate sustained water electrolysis to produce oxygen acs.org.

~3 ≤ pH ≤ ~5.5 : The heterogeneous Co-oxide catalyst exists in a dynamic equilibrium with dissolved cobalt ions. A sufficient concentration of Co(2+) in the solution is required to prevent the catalyst film from dissolving acs.org. At pH 3.4, steady-state electrolysis with ≥95% Faradaic yield for O₂ is possible in the presence of soluble Co(II) acs.org.

pH ≤ ~3 : The Co-oxide film dissolves, and the catalysis shifts from a heterogeneous process producing O₂ to a homogeneous process where dissolved cobalt ions catalyze the oxidation of water to hydrogen peroxide (H₂O₂) acs.orgosti.gov.

The mechanism involves the formation of higher-valent cobalt species, such as Co(IV), which are implicated as key intermediates in the O-O bond formation step acs.org. The structure and stability of the active catalyst are dictated by the thermodynamic properties of various cobalt-based layered materials, as illustrated by Pourbaix diagrams acs.orgsemanticscholar.org. The binding energy of surface-bound intermediates is a key descriptor for catalytic activity, with optimal performance achieved by avoiding both excessively strong and weak binding acs.org.

Energy Storage Technologies

The unique electrochemical properties of Cobalt(2+) compounds make them highly suitable for various energy storage applications.

Supercapacitors Utilizing Cobalt(2+) Compounds

Cobalt-based materials, particularly cobalt oxides and hydroxides, are promising electrode materials for supercapacitors due to their high theoretical specific capacitance, natural abundance, and rich redox activity. mdpi.comfrontiersin.org Transition metal oxides like CoO and Co₃O₄ offer high theoretical capacitance values (4292 Fg⁻¹ and 3560 Fg⁻¹, respectively) and demonstrate excellent electrochemical behavior frontiersin.orgfrontiersin.org.

The charge storage mechanism in these materials is primarily pseudocapacitive, arising from fast and reversible Faradaic reactions at the electrode surface. The performance of these materials is strongly influenced by their morphology, surface area, and pore size distribution frontiersin.org. Nanostructured materials, such as nanosheets, are particularly effective as they provide a larger surface area and more accessible electroactive sites acs.org.

Table 3: Electrochemical Performance of Cobalt(2+)-based Supercapacitor Materials

Electrode Material Electrolyte Specific Capacitance (F g⁻¹) Energy Density (Wh kg⁻¹) Power Density (kW kg⁻¹) Cycling Stability Reference
Calcium Cobalt Oxide Nanosheets (CCONS) 1 M LiOH 242 28.5 2.4 93% after 5000 cycles acs.org
Calcium Cobalt Oxide Nanosheets (CCONS) 3 M KOH 247 - - - acs.org
Co-Mn composite oxide - 405 - - 95.1% after 1000 cycles techconnect.org
ZnCo₂O₄@Ni(OH)₂ - - 57.3 4.675 90.5% after 10,000 cycles mdpi.com

Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells (DSSCs), the Co(II)/Co(III) redox couple has emerged as a highly effective alternative to the traditional iodide/triiodide electrolyte. This is primarily because cobalt-based mediators can lead to higher power conversion efficiencies (PCEs). Devices using cobalt complexes as redox shuttles have achieved PCEs exceeding 14% mdpi.com. In 2014, a DSSC combining a porphyrin dye (SM315) with a Co(II)/Co(III) redox couple reached a PCE of 13% koreascience.kr.

The function of the Co(2+) complex in the electrolyte is to regenerate the oxidized dye molecule by donating an electron, thereby being oxidized to Co(3+). The Co(3+) species then diffuses to the counter electrode, where it is reduced back to Co(2+), completing the circuit. The use of cobalt electrolytes can lead to improved open-circuit voltage (Vₒ꜀) and short-circuit current density (Jₛ꜀) compared to iodine-based cells mdpi.com.

Despite their high efficiencies, DSSCs with liquid cobalt electrolytes, often using volatile acetonitrile, typically suffer from poor long-term stability. mdpi.comnih.govacs.org However, recent advancements in device encapsulation have led to highly stable cobalt-mediated DSSCs. By using a robust glass-frit sealant, monolithic DSSCs have been fabricated that passed thermal cycling tests up to 85°C and maintained their initial PCE after 1000 hours of aging under various conditions nih.govacs.org.

Table 4: Performance of Dye-Sensitized Solar Cells with Cobalt(2+) Mediators

Dye Redox Mediator Electrolyte Power Conversion Efficiency (PCE) Reference
SM315 (Porphyrin) Co(II)/Co(III) Liquid 13% koreascience.kr
D35 Co(II)/Co(III) Liquid (MPN-based) 5.6% mdpi.com
D35 Co(II)/Co(III) Polymeric (PVDF in MPN) 6.4% mdpi.com
- Co(II)/Co(III) tris(2,2′-bipyridine) Aqueous >5% researchgate.net

Lithium-Ion Batteries (in Co(II,III) oxide forms)

Cobalt(II,III) oxide (Co₃O₄) has garnered significant attention as a promising anode material for lithium-ion batteries (LIBs) due to its high theoretical specific capacity of approximately 890 mAh g⁻¹, which is substantially greater than that of conventional graphite anodes. nih.govmdpi.com This high capacity stems from a conversion reaction mechanism where Co₃O₄ reacts with lithium ions.

Co₃O₄ + 8Li⁺ + 8e⁻ ↔ 3Co + 4Li₂O

This conversion process is reversible, allowing for the charging and discharging of the battery. During the delithiation (charging) process, metallic cobalt is re-oxidized. researchgate.net However, the practical application of Co₃O₄ anodes is hindered by significant challenges, including poor electrical conductivity and substantial volume expansion and contraction during the charge/discharge cycles. nih.gov These volumetric changes can lead to pulverization of the electrode material, loss of electrical contact, and rapid capacity fading, which results in a low cycling life. researchgate.netnih.gov

Electrochemical Performance of Various Cobalt Oxide-Based Anode Materials in Lithium-Ion Batteries
Anode MaterialReversible Specific Capacity (mAh g⁻¹)Current DensityCycle NumberKey FindingsReference
CoO~300Not Specified30Demonstrates stable reversible capacity. researchgate.net
Co₃O₄/rGO/C Composite1251200 mA g⁻¹80rGO improves conductivity and stability. mdpi.com
Co₃O₄@C Microspheres1557.40.1 C200Carbon coating enhances structural stability and electronic conductivity. nih.gov
Co₃O₄/Graphene Aerogel (GA)832100 mA g⁻¹2003D graphene structure improves ion/electron transport. acs.org
Porous Co₃O₄@N-C795Not Specified300Superior lithium storage performance compared to pure Co₃O₄. mdpi.com
CoOOH Nanosheets15880.2 A g⁻¹300High initial coulombic efficiency and excellent cyclability. rsc.org

Electrochemical Sensing Applications

The unique electrochemical properties of cobalt(2+) and its compounds have led to their widespread use in the development of highly sensitive and selective electrochemical sensors and biosensors. rsc.orgrsc.orgresearchgate.net These sensors leverage the catalytic activity and redox properties of cobalt-based materials to detect a variety of analytes, from small molecules to complex biomolecules.

Cobalt compounds, such as oxides, hydroxides, and coordination complexes, are often incorporated into electrode materials to enhance their performance. nih.govmdpi.comiapchem.org For example, glassy carbon electrodes modified with cobalt hydroxide (B78521) nanoparticles have been used for the electrooxidation and determination of amino acids. nih.gov The cobalt hydroxide acts as a catalyst, promoting the oxidation of the amino acids at lower potentials and increasing the peak current, which enhances the sensitivity of the measurement. nih.gov Similarly, puffy ball-like cobalt oxide nanostructures have been employed to fabricate non-enzymatic sensors for uric acid, demonstrating excellent electro-catalytic activity. mdpi.com

In the realm of biosensors, cobalt-based materials can act as effective redox mediators. Carbon film electrodes modified with cobalt hexacyanoferrate have been successfully used in enzyme-based biosensors for detecting hydrogen peroxide, a product of many enzymatic reactions. tandfonline.comresearchgate.net This allows for the indirect measurement of substrates like glucose with high sensitivity and low detection limits. tandfonline.com Another example is a biosensor for p-coumaric acid that uses a screen-printed electrode modified with carbon nanofibers, cobalt phthalocyanine, and the enzyme laccase. nih.gov

The versatility of cobalt(2+) in sensor design is also evident in the development of ion-imprinted polymers for the direct detection of Co²⁺ ions in water samples. mdpi.com Furthermore, cobalt(II) coordination complexes have been used to modify electrodes for the selective detection of neurotransmitters like adrenaline in pharmaceutical formulations. iapchem.org These applications highlight the critical role of cobalt(2+) in advancing environmental monitoring, food safety analysis, and clinical diagnostics. rsc.org

Applications of Cobalt(2+)-Based Electrochemical Sensors
Sensor Type / ModifierAnalyte DetectedPrinciple of DetectionKey Performance MetricReference
Cobalt Hexacyanoferrate Modified Carbon ElectrodeHydrogen Peroxide (for Glucose sensing)Acts as a redox mediator for the enzymatic reaction product.Micromolar detection limits. tandfonline.comresearchgate.net
Cobalt Phthalocyanine-Laccase on Carbon Nanofibersp-Coumaric AcidEnzymatic oxidation of the analyte on the modified electrode.LOD: 4.83 × 10⁻⁷ M nih.gov
Cobalt Hydroxide Nanoparticles on Glassy Carbon ElectrodeAmino AcidsCatalytic electrooxidation of amino acids.Promotes oxidation at lower potentials. nih.gov
Cobalt Oxide Puffy Balls on Glassy Carbon ElectrodeUric Acid (Non-enzymatic)Direct electro-catalytic oxidation of uric acid.Sensitivity: 2158 µA/mM.cm² (DPV) mdpi.com
Ion-Imprinted Polymer on Screen-Printed Carbon ElectrodeCobalt(II) IonsSelective binding of Co²⁺ ions to the imprinted polymer.Response range: 1–8 μM mdpi.com
Cobalt(II) Coordination Complex on Glassy Carbon ElectrodeAdrenalineElectrochemical oxidation of adrenaline on the modified surface.LOD: 0.09 μM iapchem.org

Catalytic Applications and Mechanistic Insights of Cobalt 2+ Complexes

Homogeneous Cobalt(2+) Catalysis

Homogeneous catalysis involving Cobalt(2+) typically utilizes soluble cobalt salts or complexes in a single phase with the reactants. This allows for intimate contact between the catalyst and substrates, often leading to high activity and selectivity.

Hydrofunctionalization Reactions (e.g., hydroboration, hydrosilation, hydroalkylation)

Cobalt(II) catalysts are active in hydrofunctionalization reactions, which involve the addition of a protic or hydridic bond across an unsaturated bond like alkenes or alkynes. These reactions are crucial for forming new carbon-carbon and carbon-heteroatom bonds. snnu.edu.cn

Hydroboration and hydrosilylation are among the most extensively studied cobalt-catalyzed hydrofunctionalization reactions of alkenes and alkynes, yielding valuable alkyl boronate ester and silylalkane products, respectively. snnu.edu.cnmdpi.com For instance, cobalt-catalyzed hydroboration of alkenes can proceed with high regioselectivity. mdpi.com Recent research has focused on improving cobalt catalytic systems for remote hydroboration reactions using directing groups. snnu.edu.cn

Cobalt-catalyzed hydroalkylation of alkenes and alkynes is an efficient method for constructing C(sp3)–C(sp3) bonds, offering advantages such as high chemoselectivity and tolerance of various functional groups. bohrium.com Studies have explored ligand-controlled cobalt-catalyzed hydroalkylation of oxyheterocyclic alkenes, achieving good enantioselectivity with a variety of primary alkyl halides. bohrium.com Mechanistic investigations, including radical inhibitor studies and deuterium-labeling experiments, have been conducted to understand the process. bohrium.com

One-pot cobalt-catalyzed hydrosilylation/hydroboration reactions of arylidenecyclopropanes have been developed to synthesize 1,4-borylsilylalkanes. nih.gov

Hydrogenation Reactions (e.g., asymmetric hydrogenation of prochiral enamides, allylic amines)

Cobalt-based homogeneous catalysts are attractive alternatives to precious-metal catalysts for alkene hydrogenation due to their cost-effectiveness and performance. researchgate.netresearchgate.net Cobalt(II) complexes supported by α-diimine ligands can catalyze the hydrogenation of unsaturated bonds using ammonia (B1221849) borane (B79455) as a hydrogen source. researchgate.net Cationic cobalt(II)-alkyl complexes serve as effective precatalysts for the hydrogenation of alkenes, aldehydes, ketones, and imines under mild conditions, with experimental evidence suggesting a cobalt(II)-hydride complex as the active species. researchgate.net

Significant progress has been made in cobalt-catalyzed asymmetric hydrogenation of unsaturated substrates, with studies highlighting the influence of ligands and mechanistic variability. researchgate.net For example, the asymmetric hydrogenation of enamides catalyzed by cobalt complexes with chiral bidentate phosphine (B1218219) ligands has shown excellent results, particularly in protic solvents. princeton.edu Mechanistic studies on the asymmetric hydrogenation of enamides catalyzed by (PhBPE)Co have explored different possibilities, including redox and nonredox pathways, indicating that the mechanism may depend on the specific enamide substrate. princeton.edu The coordination of the substrate to the cobalt center is considered strong, making decoordination unlikely during the binding of H2. princeton.edu

Efficient cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been achieved, leading to chiral vicinal amino alcohols with high yields and enantioselectivities. acs.org This process is proposed to involve a nonredox cobalt(II) catalytic cycle and a proton shuttle activated outer-sphere mechanism, assisted by NH2 coordination. acs.org

Cobalt(II) complexes supported by tetradentate aminobenzimidazole ligands have been used in the transfer hydrogenation of simple olefins with ammonia borane, suggesting a Co-H species as the active intermediate. bohrium.com

Oxidation Reactions (e.g., styrene (B11656) oxidation)

Cobalt(II) ions can act as catalysts in oxidation reactions. In the presence of hydrogen peroxide, cobalt(II) can be oxidized to cobalt(III), which then interacts with the substrate, facilitating the oxidation. rsc.org The cobalt(III) is subsequently reduced back to cobalt(II), completing the catalytic cycle. rsc.org

Cobalt(II) complexes, such as square planar cobalt(III) complexes with polyanionic chelating ligands, have been investigated for the catalytic oxidation of styrene in the presence of iodosylarenes. scispace.com Possible intermediates in these oxygen atom transfer reactions include cobalt(V)-oxo complexes. scispace.com

Cobalt(II) Schiff-base complexes catalyze the oxidation of styrene in the presence of dioxygen and excess pyridine (B92270), producing acetophenone (B1666503) and 1-phenylethanol. mdpi.com The catalytic activity is influenced by reaction conditions, including solvent and catalyst concentration. mdpi.com

In the oxidation of styrene catalyzed by Co2+-exchanged zeolites, styrene oxide, benzaldehyde (B42025), and formaldehyde (B43269) have been observed as products. researchgate.net The reaction rate shows a dependence on styrene concentration and oxygen pressure. researchgate.net Cobalt(II) sites in molecular sieves have shown higher activity for styrene epoxidation with oxygen compared to Co3O4. researchgate.net

Cycloaddition Reactions (e.g., [2+2+2], [2+2])

Cobalt complexes are known to catalyze [2+2+2] cycloaddition reactions, which are atom-economical methods for synthesizing cyclic compounds, particularly pyridines from nitriles and alkynes. researchgate.netjku.at While cyclopentadienyl (B1206354) (Cp) cobalt complexes have been traditionally used, modifications of precatalysts have led to novel reactivities. researchgate.netjku.at

Cobalt(II) complexes can serve as precatalysts for cyclotrimerization reactions, although in situ reduction to the catalytically active Co(I) species is often required. acs.org However, some studies suggest that a Co(II) species can be involved in the cyclotrimerization process, particularly in the synthesis of phosphinines from diynes and phosphaalkynes catalyzed by CoI2 with a bisphosphine ligand. researchgate.netacs.org

Highly reduced anthracene (B1667546) and naphthalene (B1677914) cobaltates have been shown to catalyze the cyclization of diynes and triynes, yielding [2+2+2] cycloaddition products. bohrium.com The reaction outcome can be influenced by the ligands and solvent. bohrium.com

C-H Bond Activation

Cobalt catalysts, including those in the Cobalt(II) oxidation state, are increasingly used for C-H activation and functionalization, providing economical routes to form new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgrsc.org Cobalt-catalyzed C-H activation can be assisted by directing groups. beilstein-journals.orgchim.it

Cobalt(II) acetate (B1210297) has been used as a catalyst in aminoquinoline-directed C(sp2)-H bond alkenylation of alkynes. chim.it This reaction exhibits good functional group tolerance. chim.it The mechanism is proposed to involve a cobalt(III) intermediate formed by oxidation of Co(OAc)2. chim.it Cobalt-catalyzed C-H activation has also been applied to the synthesis of annulated benzothiophene (B83047) derivatives and sultams. chim.it

Cobalt-catalyzed electro-oxidative C-H allylation with unactivated alkenes has been reported, utilizing inexpensive Cp*-free cobalt catalysis in biomass-derived solvents. acs.org This approach avoids the use of stoichiometric amounts of toxic metal oxidants. acs.org

Heterogeneous Cobalt(2+) Catalysis (e.g., Cobalt(II,III) oxide as catalyst)

In heterogeneous catalysis, the cobalt catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. Cobalt oxides, including Cobalt(II,III) oxide (Co3O4), are important heterogeneous catalysts.

Cobalt(II) oxide (CoO) is an inorganic compound used as a catalyst in decomposition and reduction reactions. wikipedia.orgalibaba.com It can provide Co2+ ions, which participate in redox reactions, making it valuable for facilitating oxidation reactions of organic compounds in heterogeneous catalysis. alibaba.com

Cobalt(II,III) oxide (Co3O4) is a mixed-valence cobalt oxide that is widely used as a heterogeneous catalyst. fishersci.caamericanelements.comfishersci.ca It is utilized in processes such as artificial photosynthesis. fishersci.ca Co3O4 exhibits outstanding catalytic activity and high thermal stability, making it suitable for long-lasting applications. alibaba.com It is used in auto catalysts to reduce harmful emissions by facilitating redox reactions. alibaba.com

Cobalt oxide catalysts, with their high surface area and diverse oxidation states, catalyze various chemical reactions. alibaba.com The catalytic performance depends on factors such as the reaction type and the oxidation state of cobalt species. alibaba.com For instance, Cobalt(II) oxide is often used for reduction reactions, while Cobalt(III) oxide and cobalt spinel are commonly used for oxidation reactions. alibaba.com

Cobalt-zeolite composite catalysts, where cobalt species are incorporated into zeolite structures, offer advantages in heterogeneous catalysis by preventing aggregation and enhancing stability. mdpi.comresearchgate.net Isolated Co2+ species within the support structure are considered active sites for certain reactions, such as propane (B168953) dehydrogenation, while agglomeration and reduction to Co0 can lead to undesirable side reactions. acs.org

In the heterogeneous oxidation of styrene, supported cobalt catalysts, including those containing Co3O4 particles, have been investigated. mdpi.comniscpr.res.in For example, a catalyst with encapsulated Co3O4 particles in ZSM-5 zeolite showed activity in the oxidation of styrene to benzaldehyde using H2O2. mdpi.com Mixed metal-organic frameworks containing Co2+ and Cu2+ have also been applied as heterogeneous catalysts for styrene oxidation, with catalytic properties tunable by varying the metal ratios. mdpi.com

Cobalt(II) ions supported on materials like melem (B72624) have been studied as heterogeneous electrocatalysts, where the Co2+ ions serve as active sites. researchgate.net

Role of Cobalt(2+) Oxidation States in Catalytic Cycles (e.g., Co(0)-Co(II), Co(II)-Co(III))

Cobalt's ability to access multiple oxidation states, including Co(0), Co(I), Co(II), and Co(III), is central to its catalytic function. nih.govnih.govwiley-vch.de While Co(II) is often the starting oxidation state for many catalytic processes, the active species in the catalytic cycle can involve lower or higher oxidation states. wiley-vch.decapes.gov.brmdpi.com

In many catalytic cycles initiated with a Co(II) precursor, a reduction step is required to generate a lower-valent cobalt species, such as Co(I) or Co(0), which are often the catalytically active centers, particularly in reductive coupling and cycloaddition reactions. acs.orgnih.govcapes.gov.br This reduction can be achieved using various reducing agents like zinc or manganese. acs.orgnih.govcapes.gov.br

Alternatively, in reactions involving C-H activation or oxidative transformations, Co(II) can be oxidized to Co(III). rsc.orgmdpi.comdoi.org This Co(II)-Co(III) redox couple is crucial in cycles where C-H bond cleavage is a key step. mdpi.comdoi.org The oxidation of Co(II) to Co(III) can be facilitated by oxidants like silver salts or even oxygen. rsc.orgmdpi.comdoi.org Some catalytic cycles may even involve higher oxidation states like Co(IV) as transient intermediates. mdpi.comyale.edu The specific oxidation states involved and the transitions between them are highly dependent on the reaction conditions, the nature of the ligands, and the substrate. rsc.orgwiley-vch.dedoi.org

Ligand Effects on Catalytic Performance and Selectivity

The ligands coordinated to the cobalt(2+) center play a critical role in dictating the catalytic performance and selectivity of the complex. academie-sciences.frnih.govresearchgate.net Ligands can influence the electronic and steric environment around the cobalt ion, affecting its reactivity, stability, and the accessibility of different oxidation states. researchgate.netrsc.orgprinceton.edu

Different ligand architectures can lead to vastly different outcomes in catalytic reactions. For instance, in the transfer hydrogenation of alkenes, different Co(II)-N4 complexes have been shown to exhibit varying catalytic effects. bohrium.com The bite angle of bis-phosphine ligands can influence the regioselectivity of reductive coupling reactions. nih.gov The presence of specific auxiliary ligands can even direct the reaction towards different pathways, such as cyclotrimerization versus hydroboration of alkynes. rsc.org

Ligands can also participate directly in the catalytic cycle through metal-ligand cooperativity, where the ligand itself undergoes reversible changes (e.g., storing protons or electrons) to facilitate the reaction. rsc.orgnih.govresearchgate.netacs.org This cooperativity can enable novel mechanistic pathways and enhance selectivity. nih.govresearchgate.net The electronic and steric properties of phosphine ligands, for example, can enhance catalyst stability, hydrogenation capability, and selectivity towards linear products in hydroformylation reactions. researchgate.net

Mechanistic Studies in Cobalt(2+) Catalysis

Understanding the detailed reaction mechanisms in cobalt(2+) catalysis is crucial for rational catalyst design and optimization. Mechanistic studies often involve a combination of experimental techniques and computational methods like Density Functional Theory (DFT). researchgate.netnih.govdicp.ac.cn

Reductive Coupling Pathways

Cobalt-catalyzed reductive coupling reactions often involve the coupling of two unsaturated or electrophilic substrates with a reducing agent, typically initiated by a low-valent cobalt species generated from a Co(II) precursor. acs.orgnih.govresearchgate.net These reactions can proceed through mechanisms involving electron transfer from a low-valent cobalt complex to an organic halide to generate a radical intermediate, followed by addition of the radical to an alkene and subsequent trapping by the cobalt species. acs.orgrsc.org Five-membered cobaltacyclic intermediates are often proposed in these cycloaddition and reductive coupling reactions involving π components. acs.orgnih.govcapes.gov.br

Metal-Hydride Hydrogen Atom Transfer (MHAT) Radical Processes

Metal-hydride hydrogen atom transfer (MHAT) is a significant mechanistic pathway in cobalt catalysis, particularly in hydrofunctionalization reactions of alkenes. yale.educhemrxiv.orgresearchgate.netresearchgate.net In this mechanism, a cobalt-hydride (Co-H) species, often generated in situ from a Co(II) precursor, transfers a hydrogen atom to an alkene, generating a carbon radical and a Co(II) species. chemrxiv.orgresearchgate.netresearchgate.netrsc.org The resulting carbon radical can then undergo further transformations, such as radical cross-coupling or reaction with a nucleophile, often facilitated by the cobalt center. chemrxiv.orgresearchgate.netresearchgate.net Mechanistic studies, including deuterium (B1214612) labeling experiments and kinetic analysis, support the involvement of Co-H species and radical intermediates in these processes. bohrium.comchemrxiv.orgresearchgate.netbohrium.comchemrxiv.org The formation of the metal hydride can be the rate-limiting step and is tunable based on ligand design. chemrxiv.org

Intermediates in Catalytic Cycles (e.g., cobaltacyclic intermediates)

Various intermediates have been identified or proposed in cobalt-catalyzed reactions starting from Co(II) precursors. Cobaltacyclic intermediates, particularly five-membered rings, are commonly invoked in cycloaddition and reductive coupling reactions involving the oxidative cyclometalation of unsaturated substrates to a low-valent cobalt species. acs.orgnih.govcapes.gov.brresearchgate.net These intermediates play a crucial role in determining the regio- and stereoselectivity of the reactions. acs.orgnih.gov

In C-H activation reactions, cobaltacycles are also frequently proposed following the metalation of the C-H bond. doi.orgresearchgate.netsemanticscholar.org For example, in directing group assisted C-H activation, a cobaltacycle complex can be formed after the chelation-metalation-deprotonation (CMD) process. doi.org

Other intermediates include alkyl cobalt species, which can be formed by the trapping of alkyl radicals in MHAT processes yale.edubohrium.comchemrxiv.org or by migratory insertion. nih.gov High-valent cobalt intermediates, such as Co(III) and even transient Co(IV) species, have been implicated in oxidative transformations and MHAT/radical-polar crossover pathways. mdpi.comdoi.orgyale.educhemrxiv.orgresearchgate.net Spectroscopic techniques like ESI-MS have been used to detect key intermediates such as cobaltacycles. researchgate.net

Cooperativity between Ligands and Metal Centers

Metal-ligand cooperativity is an increasingly recognized concept in cobalt catalysis, where both the metal center and the supporting ligand work in concert to facilitate the catalytic transformation. princeton.edursc.orgnih.govresearchgate.netacs.org This can involve the ligand participating in reversible bond-making and breaking events or undergoing redox changes that are coupled with the metal's redox state. princeton.edunih.gov

Theoretical and Computational Investigations of Cobalt 2+ Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of Cobalt(2+) complexes. These methods can predict molecular structures, reaction mechanisms, and spectroscopic parameters with a high degree of accuracy.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of transition metal complexes, including those of Cobalt(2+). DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying large and complex systems.

Various DFT functionals have been employed to study Co(II) complexes. For instance, a comparative study on the [Co(bpy)3]2+ complex evaluated the performance of different functionals, including generalized gradient approximation (GGA), meta-GGA, and hybrid functionals, in determining its structure and spin-state energetics. acs.orgunige.ch While most functionals provided a satisfactory description of the geometry, they showed significant variation in predicting the energy difference between high-spin and low-spin states. acs.orgunige.ch Functionals like OLYP, HCTH, B3LYP*, and O3LYP were found to perform best for the isolated complex. acs.orgunige.ch

DFT studies have also been instrumental in understanding the bonding in Cobalt(2+) complexes. For example, in Co(II) complexes with N-heterocyclic carbene (NHC) ligands, DFT calculations, combined with magnetic circular dichroism (MCD) studies, revealed that NHC ligands are slightly stronger donors than bisphosphines, which in turn influences the Co-Cl bonds. rsc.org Furthermore, DFT has been used to model the molecular structures of cobalt macrocyclic complexes, providing insights into their geometric parameters. nih.gov

The reactivity of Cobalt(2+) complexes has also been a subject of DFT investigations. For example, in the context of catalysis, understanding the electronic structure of Co(II) intermediates is crucial. DFT calculations can provide insights into reaction pathways and the factors controlling catalytic activity.

Table 1: Comparison of DFT Functionals for the [Co(bpy)3]2+ Complex

Functional Type Examples Performance for Geometry Performance for Spin-State Energetics
GGA PBE, OPBE, RPBE Good Variable, tend to overestimate ΔEHL
meta-GGA VSXC, TPSS Good Variable

For a highly accurate description of the magnetic properties of Cobalt(2+) complexes, which arise from the interplay of its electronic structure and spin-orbit coupling, more sophisticated ab initio methods are often required. The Complete Active Space Self-Consistent Field (CASSCF) method, often followed by second-order perturbation theory (CASPT2) to account for dynamic electron correlation, and the Restricted Active Space State Interaction with Spin-Orbit coupling (RASSI-SO) approach are powerful tools for this purpose. nih.govresearchgate.netmolcas.org

These methods have been successfully applied to study the magnetic anisotropy and slow magnetic relaxation of single-ion magnets (SIMs) based on Co(II). For instance, in a study of a tetracoordinate cobalt(II) complex, multireference ab initio methods were used to describe the electronic structure and were analyzed using ab initio ligand field theory to understand the metal-ligand bonding and spin-orbit coupling. rsc.org This approach established a correlation between the dihedral angle of the chelate planes and the zero-field splitting (ZFS) parameters, providing design principles for new Co(II) SIMs. rsc.org

In another study, the concurrent effects of single-ion anisotropy and exchange interactions in a cobalt(II)-semiquinonate complex were analyzed using a combination of experimental techniques and multistate restricted active space self-consistent field ab initio modeling. rsc.orgnih.gov The SINGLE_ANISO routine, which is part of the MOLCAS quantum chemistry software package, can be used to compute magnetic properties from the results of RASSI-SO calculations. nih.govmolcas.org

Table 2: Key Ab Initio Methods for Magnetic Properties of Co(2+) Complexes

Method Description Application
CASSCF Complete Active Space Self-Consistent Field: A multiconfigurational method that provides a good description of the electronic structure of systems with strong electron correlation. Determination of the electronic ground and excited states.
CASPT2 Second-Order Perturbation Theory based on a CASSCF reference: Includes dynamic electron correlation effects on top of the static correlation from CASSCF. Accurate calculation of energy levels.

Molecular Dynamics Simulations (e.g., water exchange dynamics)

Molecular dynamics (MD) simulations are a powerful computational tool to study the time evolution of molecular systems, providing insights into dynamic processes such as ligand exchange reactions. For Cobalt(2+) in aqueous solution, MD simulations have been employed to investigate the dynamics of water exchange between the first and second hydration shells.

Classical MD simulations using umbrella sampling have been used to study the water exchange mechanisms of Co(II) ions, revealing that the process proceeds via an interchange dissociative (ID) mechanism. nih.govresearchgate.net These simulations can also provide estimates of the reaction rates for water exchange. nih.govresearchgate.net More advanced ab initio quantum mechanical charge field molecular dynamics (QMCF MD) simulations have been used to study the structural and dynamical properties of hydrated cobalt porphyrins, revealing details about water binding and exchange dynamics. acs.org

Recent studies have also focused on developing accurate intermolecular potentials for Co(II)-water interactions to be used in classical MD simulations. These potentials, often derived from high-level quantum mechanical calculations, can improve the accuracy of the simulations in predicting the structural, dynamical, and spectroscopic properties of hydrated Co(II). researchgate.net

Modeling Magnetic Properties

The magnetic properties of Cobalt(2+) complexes are of significant interest, particularly in the field of molecular magnetism and single-molecule magnets. Theoretical modeling plays a crucial role in understanding and predicting these properties.

The magnetic anisotropy of a mononuclear Cobalt(2+) complex, often referred to as single-ion anisotropy, is a key parameter that governs its potential as a single-ion magnet (SIM). This anisotropy arises from the spin-orbit coupling in the Co(II) ion, which lifts the degeneracy of the electronic states. The magnitude and nature of the anisotropy are highly sensitive to the coordination environment of the Co(II) ion. rsc.org

Ab initio calculations, as described in section 6.1.2, are the most reliable methods for calculating the single-ion anisotropy, typically quantified by the axial (D) and rhombic (E) zero-field splitting parameters. These calculations have shown a strong correlation between the coordination geometry and the magnetic anisotropy. For example, in a series of four-coordinate Co(II) complexes, a direct relationship was established between the dihedral angle between the chelate planes and the D value, with a nearly orthogonal arrangement leading to a large negative D value, which is desirable for SIMs. rsc.org

Experimental techniques such as polarized neutron diffraction can be used to quantify the magnetic anisotropy and provide a benchmark for theoretical methods. ornl.govacs.org The combination of advanced experimental and theoretical approaches is crucial for a comprehensive understanding of the factors that control single-ion anisotropy in Co(II) complexes. ornl.govacs.org

In multi-nuclear complexes containing two or more Cobalt(2+) ions, the magnetic properties are not only determined by the single-ion anisotropy of each Co(II) center but also by the magnetic exchange interactions between them. These interactions can be either ferromagnetic (aligning the spins parallel) or antiferromagnetic (aligning the spins antiparallel) and are mediated by the bridging ligands connecting the metal centers.

The theoretical description of exchange interactions in Co(II) systems is challenging due to the orbital contribution to the magnetic moment and the presence of spin-orbit coupling. DFT calculations, often using the broken-symmetry approach, can be employed to estimate the isotropic part of the exchange interaction (the J-coupling constant). rsc.org However, for a more complete description that includes the anisotropic and antisymmetric components of the exchange interaction, ab initio methods are necessary. rsc.orgnih.gov

A combined experimental and theoretical approach has been used to study the magneto-structural correlations in multinuclear cobalt complexes. rsc.org These studies have shown that the nature and magnitude of the exchange interaction are strongly dependent on structural parameters such as the bridging angles. rsc.org For instance, in a series of multinuclear cobalt complexes, it was found that larger phenoxo and alkoxo bridging angles promote antiferromagnetic interactions, while smaller angles favor ferromagnetic coupling. rsc.org

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry has emerged as an indispensable tool for unraveling the intricate reaction mechanisms of cobalt(II)-containing systems. Density Functional Theory (DFT) is a particularly prominent method, providing detailed insights into transition states, reaction intermediates, and energetic pathways that are often difficult or impossible to observe experimentally. These theoretical calculations, when combined with experimental data, offer a comprehensive understanding of catalytic cycles and reaction dynamics.

One significant area of investigation is cobalt-catalyzed C-H bond functionalization. For instance, the mechanism of Co(II)/Co(III)-catalyzed alkoxylation of C(sp²)–H bonds has been explored using DFT. rsc.orgrsc.org Computational studies have been employed to distinguish between possible pathways, such as the Single Electron Transfer (SET) and the Concerted Metalation–Deprotonation (CMD) mechanisms. rsc.orgrsc.org Theoretical calculations indicated that an intermolecular SET pathway might be the most favorable, a prediction that was subsequently supported by experimental evidence from kinetic isotope effect (KIE) data and electron paramagnetic resonance (EPR) spectroscopy. rsc.org

Another complex reaction elucidated through computational methods is the cobalt-catalyzed hydrogen evolution reaction (HER). pnas.orgacs.org Theoretical investigations have mapped out several potential pathways, often involving multiple cobalt oxidation states. For example, analysis of one catalytic system suggested that a Co(III)-H intermediate decays via two competing pathways: a slower homolytic route and a dominant heterolytic channel that generates a highly reactive Co(II)-H transient. pnas.org DFT calculations help to determine the Gibbs free energy of formation for key intermediates and analyze the electronic changes, such as the breaking of Co-H and N-H bonds and the formation of H-H bonds during the reaction. acs.org

Furthermore, computational studies have provided clarity on the mechanisms of CO2 hydrogenation catalyzed by cobalt complexes. A systematic DFT study of a Co(dmpe)2H system revealed an unexpected mechanism where a formate (B1220265) anion, rather than an additive base, assists in the deprotonation of a cobalt dihydride complex. rsc.org This study identified the cobalt monohydride complex as the active catalytic species and pinpointed the rate-determining step of the cycle. rsc.org

The synergy between theoretical predictions and experimental validation is crucial. Computational findings guide the design of new experiments and catalysts, while experimental results provide benchmarks for refining theoretical models. rsc.orgrsc.org

Reaction StudiedComputational MethodKey Mechanistic Insight
Co(II)/Co(III)-Catalyzed C(sp²)–H AlkoxylationDFT (M06-L)Favored pathway is an intermolecular Single Electron Transfer (SET) mechanism over a Concerted Metalation–Deprotonation (CMD) mechanism. rsc.orgrsc.org
Cobalt-Catalyzed Hydrogen Evolution Reaction (HER)DFTElucidation of competing homolytic and heterolytic pathways involving Co(II)-H and Co(III)-H intermediates. pnas.org
CO2 Hydrogenation by Co(dmpe)2HDFTRevealed an unexpected formate anion-assisted deprotonation mechanism and identified the monohydride species as the active catalyst. rsc.org
Cobalt-Catalyzed CyclotrimerizationDFTThe favored mechanism proceeds through an intramolecular metal-assisted [4+2] cycloaddition. researchgate.net

Prediction of Spectroscopic Properties

Computational chemistry is a powerful asset for predicting and interpreting the spectroscopic properties of cobalt(II) complexes. By calculating the electronic and geometric structures of these systems, researchers can simulate various types of spectra, providing a direct link between theoretical models and experimental observations. This is particularly valuable for high-spin Co(II) (a d7 ion), where strong spin-orbit coupling and zero-field splitting can complicate spectral analysis.

Density Functional Theory (DFT) and other quantum chemical methods are widely used to predict spectroscopic parameters for techniques such as Electron Paramagnetic Resonance (EPR), Magnetic Circular Dichroism (MCD), and vibrational (Infrared and Raman) spectroscopy.

A notable application is the characterization of Co(II) binding sites in metalloproteins. In studies of Co(II) substituted into the immune protein calprotectin, a combination of MCD and EPR spectroscopy with DFT computations was used to probe the geometric and electronic structures of the metal-binding sites. The characteristic MCD spectra for different coordination geometries (4-, 5-, or 6-coordinate) can be computationally reproduced, allowing for confident assignment of the coordination environment in the protein.

Vibrational spectroscopy is another area where computational predictions are highly beneficial. For cobalt(II) complexes with ligands like 3-hydroxypicolinic acid, DFT calculations (e.g., using B3LYP/6-311G(d,p)) can generate theoretical Raman and infrared spectra. nih.gov These calculated spectra agree well with experimental findings and allow for a detailed assignment of vibrational bands, aiding in the structural characterization of the complexes. nih.gov

EPR spectroscopy of Co(II) complexes, which often exhibit large g-tensor anisotropy, can be challenging to interpret. Computational simulations are crucial for extracting accurate spin Hamiltonian parameters (g-values and hyperfine coupling constants) from experimental spectra. DFT calculations can predict these g-tensors, although discrepancies can arise from the method's ability to fully capture spin-orbit coupling effects. cardiff.ac.uk Nevertheless, these predictions provide an excellent starting point for spectral simulation and interpretation, helping to correlate the electronic ground state with the observed EPR signals. cardiff.ac.uk

The table below illustrates the synergy between experimental and computational approaches in characterizing Co(II) systems.

Spectroscopic TechniqueSystem StudiedPredicted PropertiesComputational Method
Magnetic Circular Dichroism (MCD)Co(II)-bound CalprotectinCorrelation of spectral features with 4-, 5-, and 6-coordinate geometries.Density Functional Theory (DFT)
Vibrational (Raman, IR)[Co(3-OHpic)2(4-pic)2]Vibrational frequencies and band assignments.DFT (B3LYP/6-311G(d,p)) nih.gov
Electron Paramagnetic Resonance (EPR)[Co(salen)]-type complexesg-tensor values and superhyperfine coupling constants.Density Functional Theory (DFT) cardiff.ac.uk
THz-EPR and NMRCobalt(II) bis[tris(pyrazolyl)borate]Zero-field splitting (ZFS) parameters and g-tensor values.Spin-Hamiltonian Simulations rsc.org

Environmental Speciation and Geochemical Dynamics of Cobalt 2+

Cobalt(2+) Speciation in Natural Waters and Solutions

The speciation of Cobalt(2+) in natural waters dictates its mobility, toxicity, and bioavailability. In aqueous environments, Co(II) exists as a variety of chemical species, the distribution of which is highly dependent on the composition of the water.

In seawater, calculations indicate that a significant portion of dissolved Cobalt(II) is present as the free hydrated ion, Co²⁺. jst.go.jpgeochemical-journal.jp However, a substantial fraction also forms complexes with inorganic ligands, primarily chloride. jst.go.jpgeochemical-journal.jp The distribution of major inorganic Co(II) species in seawater is detailed below.

Species NameFormulaPercentage in Seawater
Free Cobalt IonCo²⁺56.25%
Cobalt ChlorideCoCl⁺39.53%
Dichloro CobaltCoCl₂⁰2.76%
Cobalt SulfateCoSO₄⁰1.02%

This table summarizes the calculated speciation of inorganic Cobalt(II) in typical seawater, highlighting the prevalence of the free ion and chloride complexes. jst.go.jpgeochemical-journal.jp

In contrast, freshwaters, particularly those with neutral to acidic pH, are dominated by the free Co²⁺ ion, which can account for 90% or more of the total dissolved cobalt. jst.go.jpgeochemical-journal.jp Organic complexes of Co(II) may play a more significant role in freshwaters compared to seawater. geochemical-journal.jpacs.org In many freshwater systems, organic complexes are predominant, constituting 80-96% of the total dissolved cobalt. acs.org

The speciation of Cobalt(2+) is profoundly influenced by the pH of the solution and the presence of various organic and inorganic ligands. researchgate.net As pH increases, Co(II) ions tend to hydrolyze, leading to the formation of mono- and polynuclear hydroxo complexes, and eventually precipitates. researchgate.net

The presence of natural organic ligands in freshwater can lead to the formation of stable Co(II) complexes. acs.org Studies in Swiss rivers and lakes have shown that the majority of dissolved cobalt exists as organic complexes, with conditional stability constants (log K) ranging from 9.5 to 11.6 at a pH of approximately 8.0. acs.org

Inorganic ligands also play a crucial role. For instance, in solutions containing phenanthroline and its derivatives, Co(II) forms inner-sphere surface complexes on silica (B1680970). acs.orgnih.gov The geometry of these complexes (tetrahedral or octahedral) is dependent on both the pH and the steric bulk of the ligand. acs.orgnih.gov For example, with the sterically hindered ligand 2,9-dimethyl-1,10-phenanthroline (DMP), tetrahedral surface adducts are formed exclusively at pH values above 5.1. acs.orgnih.gov In contrast, with the less bulky phenanthroline (phen), only octahedral adducts are formed at pH values below 5, with mixtures of octahedral species appearing above pH 6. acs.orgnih.gov

LigandpH RangeDominant Complex Geometry on SilicaLigand:Co Ratio
2,9-dimethyl-1,10-phenanthroline (DMP)> 5.1Tetrahedral1:1
2-methyl-1,10-phenanthroline (MMP)< 5Octahedral1:1
2-methyl-1,10-phenanthroline (MMP)> 6Tetrahedral (increasing with pH)1:1
phenanthroline (phen)< 5Octahedral1:1
phenanthroline (phen)> 6Octahedral1:1 and 2:1

This table illustrates the influence of pH and ligand structure on the coordination chemistry of Cobalt(II) at the silica-water interface. acs.orgnih.gov

Interactions with Soil and Mineral Phases

In terrestrial environments, the fate and transport of Cobalt(2+) are largely controlled by its interactions with soil components. These interactions include adsorption to mineral surfaces and organic matter, fixation into less available forms, and isotopic exchange.

Cobalt(2+) is readily adsorbed by various soil constituents, including clay minerals and organic materials like nanocellulose.

Clay Minerals: Clay minerals, such as bentonite, montmorillonite, and palygorskite, have a high capacity for adsorbing transition metals due to their charged surfaces and ion exchange capabilities. researchgate.netcambridge.orgmtak.hu The adsorption of Co(II) onto clay surfaces is pH-dependent, generally increasing with higher pH. uobaghdad.edu.iqresearchgate.net The primary adsorption mechanisms include:

Ion Exchange: Co²⁺ can replace other cations at exchange sites on the clay mineral surface. cambridge.org

Inner-Sphere Complexation: Direct bonding of Co²⁺ to the mineral surface, which is a dominant mechanism for its adsorption on palygorskite. researchgate.net

X-ray photoelectron spectroscopy (XPS) studies have differentiated between a labile fraction of Co(II) sorbed as ion pairs and a non-labile fraction sorbed by ion exchange at broken bonds and interlamellar sites on hectorite and montmorillonite. cambridge.org

Nanocellulose: Nanocellulose, a biopolymer with a high surface area and abundant hydroxyl groups, is an effective adsorbent for Co(II). mdpi.comrsc.org The adsorption mechanism is primarily driven by electrostatic attraction between the positively charged cobalt ions and the negatively charged surface of the nanocellulose, which becomes more negative as pH increases. mdpi.com The functionalization of nanocellulose with groups like carboxylates can further enhance its adsorption capacity. researchgate.net

Over time, the bioavailability of Cobalt(2+) added to soils tends to decrease through processes collectively known as aging. nih.govvtt.finih.gov These processes involve the gradual transition of cobalt from more labile forms to less available, non-exchangeable pools. nih.govvtt.fi Mechanisms of aging include:

Incorporation into the crystal lattices of minerals. nih.govvtt.fi

Diffusion into micropores of soil particles. nih.govvtt.finih.gov

Formation of precipitates on mineral surfaces. nih.govvtt.fi

Soil pH is a primary factor controlling the rate and extent of cobalt aging. nih.govvtt.fi In soils with neutral to alkaline pH, a significant portion of surface-bound Co(II) becomes fixed in forms that are no longer in equilibrium with the soil solution. nih.govvtt.fi This process can be rapid, with over 60% of the aging occurring within 15 days in many soils. nih.govvtt.fi The presence of iron and manganese oxyhydroxide minerals also promotes the fixation of cobalt. nih.govvtt.fi

Isotopic exchange techniques are used to assess the fraction of soil cobalt that is in equilibrium with the soil solution, providing a measure of its potential bioavailability. nih.govvtt.fiacs.org The isotopically exchangeable pool, often referred to as the labile pool, can be measured using methods like isotope dilution. acs.orgnih.gov

The technique involves adding a cobalt isotope (e.g., ⁵⁷Co) to a soil suspension and measuring its distribution between the solid and solution phases after a period of equilibration. acs.orgnih.gov The isotopically exchangeable fraction (E value) is a measure of the amount of native cobalt that can be exchanged by the added isotope. nih.govvtt.fi Plant uptake studies can also be used to determine the labile pool (L value), which, in theory, should be equivalent to the E value. acs.org

A challenge in these measurements is the potential for the added Co(II) isotope to change its oxidation state or precipitate, particularly in soils with high pH or abundant manganese oxides. acs.orgnih.gov

While Cobalt(2+) is the more common and stable oxidation state in many environmental settings, the transition to Cobalt(3+) can occur under certain conditions. docbrown.info The environmental risk of cobalt contamination is partly dependent on its oxidation state. acs.orgnih.gov

The oxidation of Co(II) to Co(III) is often facilitated by the presence of strong oxidizing agents or stabilizing ligands. docbrown.info In soil environments, the surfaces of manganese oxide minerals can promote the oxidation of Co(II). nih.gov Studies have shown that added ⁵⁷Co(II) can be oxidized to ⁵⁷Co(III) on the surfaces of some soils, especially those with high pH or significant quantities of Mn oxides. nih.gov Diphenolate ligands have also been shown to stabilize the +3 oxidation state of cobalt. rsc.org

In ferromanganese nodules found on the ocean floor, X-ray photoelectron spectroscopy has confirmed the presence of cobalt in the Co(III) state. researchgate.net The chemistry of cobalt is largely dominated by the stability of the Co(II) ion, which forms numerous stable complexes. However, the Co(III) state can be stabilized by suitable ligands, and Co(III) complexes are often synthesized by oxidizing a Co(II) salt in the presence of such a ligand. docbrown.info

Environmental Transport and Mobility of Cobalt(2+)

The environmental transport and mobility of Cobalt(2+) (Co(2+)) are governed by a complex interplay of physical, chemical, and biological processes across atmospheric, terrestrial, and aquatic systems. As a non-volatile species, cobalt and its inorganic compounds are released into the atmosphere in particulate form. inchem.org The subsequent transport depends on particle size, density, and meteorological conditions. inchem.org Coarse particles (>2 μm in diameter) tend to be deposited within a 10 km radius of their emission source, while smaller particles can travel significantly longer distances. inchem.org Atmospheric cobalt concentrations are typically around 1 ng/m³ or less in non-source areas but can be up to 10 ng/m³ in source areas. inchem.org

In terrestrial environments, the mobility of cobalt in soil is generally low. aloki.hu It is estimated that over 95% of cobalt introduced to soil remains in the top 5 centimeters. aloki.hu The mobility is inversely related to the strength of its adsorption by soil constituents. inchem.org However, mobility can increase under conditions of increased acidity (lower pH) and in anaerobic environments. aloki.huresearchgate.net The distribution of cobalt in soil is influenced by factors such as pH, organic matter content, redox conditions, and the presence of iron and manganese (Fe/Mn) oxyhydroxides, which can control its speciation and mobility. mdpi.comwordpress.com In mining-affected areas, primary cobalt-bearing minerals can dissolve under low pH conditions, releasing aqueous Co(2+). This mobile form can then be immobilized at circumneutral pH through co-precipitation with or sorption onto Fe and Mn (oxyhydr)oxides. mdpi.com

In aquatic systems, cobalt's solubility is primarily dependent on the pH and its concentration in the water. aloki.hu Surface and groundwater concentrations are generally low, often below 1 µg/L in pristine areas and between 1–10 µg/L in populated regions. inchem.org In marine environments, the cobalt cycle is influenced by geological and biological factors. Its concentration can correlate with manganese, indicating a geological influence, or with phosphate, suggesting it is acting as a nutrient for marine organisms. hawaii.edu Sources of cobalt in the ocean include upwelling from oxygen-depleted zones and coastal runoff. hawaii.edu Sediments can also act as a source for cobalt release. Studies have shown that cobalt tends to transfer across the sediment-water interface, a process influenced by activities such as sand mining, which can stir sediments and introduce oxygen, leading to the release of cobalt from reducible fractions like Fe and Mn hydroxides or oxides. nih.gov

Solid-Phase Extraction and Sorption Studies

Solid-phase extraction (SPE) and sorption processes are crucial for the removal, concentration, and separation of Cobalt(2+) from aqueous solutions. Research has explored a wide variety of materials for their efficacy in binding Co(2+).

Sorption by Natural and Modified Materials

Clay minerals and zeolites have demonstrated significant potential for Co(2+) sorption. Palygorskite, an Al-Mg-containing clay mineral, has been shown to be an effective adsorbent, with a maximum adsorption capacity of 8.88 mg/g at 35°C. researchgate.net The process is rapid, follows pseudo-second-order kinetics, and is primarily driven by inner-sphere complexation. researchgate.net Other clay minerals like hectorite and montmorillonite also sorb Co(2+), with studies indicating that Co(2+) has a greater affinity for exchange sites on hectorite compared to Ni(2+). cambridge.org Zeolite-Y has also been studied, exhibiting a sorption capacity of 24.8 ± 1.9 mg/g for Co(2+). tandfonline.com The process is optimized at a pH of 5–6 and also follows a pseudo-second-order model. tandfonline.com

Activated carbons, particularly those derived from plant materials like walnut shells and apple wood, are effective adsorbents for Co(2+). mdpi.com Chemical modification, for instance with nitric acid, can enhance their performance. The maximum adsorption capacity for Co(2+) on an oxidized activated carbon (CA-Mox) at pH 4 was found to be 0.085 mmol/g. mdpi.com The adsorption kinetics on these materials are also well-described by the pseudo-second-order model. mdpi.com

Solid-Phase Extraction and Ion Exchange

SPE techniques offer selective separation of Co(2+). One method involves the complexation of Co(2+) with a ligand like (E)-N'-(2-hydroxy-5-nitrobenzylidene)isonicotinoylhydrazone (HNBIOH) on a column of activated carbon. researchgate.net Another approach uses a solid-phase absorbent created by immobilizing Aliquat 336 chloride in a poly(vinyl chloride) matrix. nih.gov This system preferentially extracts Co(II) from 7M hydrochloric acid solutions, allowing for its complete separation from Ni(II), which is not extracted under these conditions. nih.gov The extraction mechanism involves the formation of an ion-pair, and the Co(II) can be quantitatively recovered using deionized water. nih.gov

Ion exchange resins are also employed for Co(2+) sorption. The ampholyte Lewatit TP207 absorbs cobalt through complexation with its diacetate and aminogroups. aip.org Anion exchangers like AN-31 and SB-1 sorb cobalt in their deprotonated (OH-) form, a process that involves complexation with amino groups and is complicated by the formation of cobalt (II) and cobalt (III) hydroxides within the resin phase. aip.org Phosphonium-based ionic liquids have also been used for the selective extraction of cobalt from sulfate media containing chloride, achieving extraction efficiencies greater than 98%. nih.gov

Biochemical and Biological Roles of Cobalt 2+ Non Human Focus

Role in Microbial Enzyme Systems (e.g., nitrile hydratase)

Cobalt is an essential element for many prokaryotes and is a key component in several microbial enzyme systems. A notable example is nitrile hydratase, an enzyme found in various bacteria that catalyzes the hydrolysis of nitriles to amides. epa.gov Some nitrile hydratases contain a non-heme iron center, while others are cobalt-dependent. nih.gov The cobalt-containing nitrile hydratases utilize a low-spin cobalt(III) ion in their active site, coordinated by cysteine residues and the nitrogen atom of a ligand. This cobalt center is crucial for the enzyme's catalytic activity in converting nitriles like acrylonitrile (B1666552) into amides such as acrylamide. epa.govfishersci.ca The presence of cysteine sulfinic acid residues at the active site is also noted in some nitrile hydratases. wikipedia.org

Essentiality in Plant Biology

While the essentiality of cobalt for all higher plants remains a subject of research, it is considered a potentially essential micronutrient, particularly for lower plants like marine algae (diatoms, chrysophytes, and dinoflagellates) and for higher plants in the Fabaceae (legume) family. frontiersin.orgnih.govscispace.com Its essential role in legumes is primarily attributed to its involvement in symbiotic nitrogen fixation carried out by rhizobia, bacteria that reside in root nodules. frontiersin.orgnih.govjustagriculture.inijcmas.com Cobalt is a constituent of cobalamin (vitamin B12), which is required by several enzymes involved in nitrogen fixation in these symbiotic microbes. frontiersin.orgnih.govijcmas.com These cobalamin-dependent enzymes, such as methionine synthase, methylmalonyl-CoA mutase, and ribonucleotide reductase, are vital for nodulation and nitrogen fixation in Rhizobium and Bradyrhizobium species. justagriculture.in Cobalt deficiency can significantly impact methionine synthesis, leading to reduced protein synthesis and smaller bacteroids. justagriculture.in

Beyond symbiotic nitrogen fixation, cobalt is a component of other enzymes and proteins in plants and participates in various metabolic processes. nih.gov Low concentrations of cobalt can promote plant growth and development, including stem and hypocotyl elongation, leaf expansion, and bud formation. researchgate.net It can also contribute to the synthesis of leghemoglobin, a protein essential for oxygen transport in legume nodules. ijcmas.com However, excessive cobalt levels can be toxic to plants, causing symptoms like chlorosis, discolored veins, leaf loss, and reduced growth. nih.govscispace.comresearchgate.net High cobalt concentrations can also induce iron deficiency in plants. nih.gov

Interactions with Biomolecules (e.g., proteins, DNA) in Model Systems (mechanistic studies without health outcomes)

Cobalt(II) ions have been shown to interact with various biomolecules, including DNA and proteins, in model systems. These interactions can lead to mechanistic effects, such as influencing enzyme activity or altering nucleic acid structure.

DNA Interaction Mechanisms (e.g., DNA breakage, DNA repair inhibition in in vitro systems)

In in vitro systems, cobalt(II) compounds have been reported to induce DNA strand breaks and DNA-protein cross-links at sufficient concentrations. researchgate.netoup.com Proposed mechanisms for cobalt-induced genotoxicity include the direct induction of oxidative damage to DNA, potentially through a Fenton-like mechanism, and the indirect effect of inhibiting DNA repair mechanisms. researchgate.netnih.gov

Studies have provided evidence for cobalt(II) interfering with DNA repair processes. For instance, cobalt(II) has been shown to inhibit the removal of UV-induced cyclobutane (B1203170) pyrimidine (B1678525) dimers in mammalian cells in vitro, suggesting an effect on the nucleotide excision repair pathway. oup.com Further research indicates that cobalt(II) can inhibit both the incision and polymerization steps of nucleotide excision repair in human fibroblasts at low, non-cytotoxic concentrations. oup.com

Cobalt(II) can also enhance DNA cleavage mediated by topoisomerase II in in vitro systems. researchgate.netacs.org When cobalt(II) replaces magnesium(II) in cleavage reactions, the level of enzyme-mediated DNA scission can increase significantly. acs.org This increased cleavage is partially attributed to a decrease in the rate of enzyme-mediated religation. researchgate.netacs.org Cobalt(II) can stimulate cleavage at sites typically recognized in the presence of magnesium(II), as well as at "cobalt-specific" sites. researchgate.netacs.org

Intercalative binding, where a molecule inserts itself between the base pairs of DNA, has also been observed for certain cobalt(II) complexes in in vitro studies using techniques like fluorescence and UV spectroscopy with model DNA such as salmon sperm DNA. mdpi.com

Protein Binding Interactions

Cobalt(II) ions can interact with proteins, potentially altering their structure and function. One proposed mechanism involves the substitution of cobalt ions for other metal ions, such as zinc or magnesium, in metalloproteins. researchgate.netnih.gov This substitution can result in proteins with modified catalytic activity. researchgate.netnih.gov Examples include the potential substitution of cobalt for zinc in zinc finger domains of DNA repair proteins or for magnesium in DNA polymerases or topoisomerases. nih.gov

Studies investigating the interaction of cobalt(II) complexes with proteins like Bovine Serum Albumin (BSA) in in vitro systems have shown binding interactions, which can be characterized using techniques like fluorescence spectroscopy. tandfonline.comnih.gov The fluorescence quenching mechanism of BSA in the presence of a cobalt(II) complex has been reported to be of a static type, indicating the formation of a complex between the protein and the cobalt compound. tandfonline.comnih.gov Molecular docking experiments can also provide insights into the binding of cobalt complexes to proteins. tandfonline.comnih.gov

Cellular Uptake and Transport Mechanisms in Non-human Organisms

The cellular uptake and transport of cobalt(II) in non-human organisms involve specific mechanisms, often utilizing transporters that also handle other metal ions.

In plants, cobalt(II) is absorbed from the soil into root epidermal cells primarily through iron transporters like IRON-REGULATED TRANSPORTER 1 (IRT1). frontiersin.orgresearchgate.netnih.govmdpi.com IRT1 is known to transport Fe²⁺ and can also facilitate the uptake of other divalent metal ions, including cobalt. nih.govmdpi.com Once inside the cells, ferroportins (FPN1 and FPN2) are involved in the further movement of cobalt. frontiersin.orgresearchgate.netnih.gov FPN2 transports cobalt(II) into vacuoles, where it can be sequestered in root cells, while FPN1 is involved in loading cobalt(II) into the xylem for translocation to shoots. frontiersin.orgresearchgate.netnih.gov Cobalt transported to shoots is often chelated with ligands like citrate, histidine, methionine, or nicotianamine (B15646) in the xylem. frontiersin.orgresearchgate.net While cobalt can be transported to shoots via the transpirational flow in the xylem, its mobility in plants is generally low, leading to accumulation in roots and a decreasing concentration gradient from root to stem and leaves. biocyclopedia.com An ATP-binding cassette (ABC) transporter in Arabidopsis has also been reported to transport cobalt, nickel, and lead. frontiersin.orgnih.gov Additionally, ABC transporters are involved in the movement of nickel and cobalt in and out of chloroplasts in rice, contributing to ionic homeostasis. frontiersin.orgnih.gov Passive diffusion and active transport mechanisms are involved in the passage of cobalt(II) through plant cortical cells, with active transport occurring both outward at the plasmalemma and into vacuoles at the tonoplast. biocyclopedia.com

In bacteria and fungi, nickel-cobalt (B8461503) transporters of the ATP-binding cassette (ABC) type are involved in the transport of cobalt(II). mdpi.com Cobalamin-containing cobalt(III) can also enter prokaryotic cells through ABC-type transporters. mdpi.com

Advanced Materials Science Involving Cobalt 2+

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers (CPs) are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. Cobalt(2+) is a favored metallic node for these structures, contributing to a vast array of frameworks with diverse topologies and properties.

Synthesis and Structural Diversity

The synthesis of cobalt(II)-based MOFs and CPs typically involves solvothermal or hydrothermal methods, where Co(II) salts are reacted with organic linkers in a solvent at elevated temperatures. acs.org Other techniques include precipitation, layering, and mechanochemical processes. mdpi.comkoreascience.kr The remarkable structural diversity of these materials is governed by several factors, including the coordination geometry of the Co(2+) ion, the nature of the organic ligand, and the reaction conditions (e.g., temperature, solvent, and presence of mediating molecules). acs.orgacs.orgresearchgate.net

Cobalt(2+) can adopt various coordination numbers and geometries, most commonly octahedral, which allows for the formation of multidimensional structures. The choice of the organic linker—its length, flexibility, and the number and type of donor atoms (e.g., carboxylates, N-heterocycles)—plays a crucial role in dictating the final architecture. koreascience.krmdpi.com For instance, the reaction of Co(II) salts with the tripodal carboxylic ligand 5-(4-carboxy-phenoxy)-isophthalic acid under different conditions yielded four distinct coordination polymers with varied structures. acs.org Similarly, using multifunctional pyridine-carboxylic acids has led to the generation of 2D and 3D cobalt(II) frameworks. acs.orgacs.orgnih.gov

The resulting structures span from one-dimensional (1D) chains or ladders to two-dimensional (2D) layers and complex three-dimensional (3D) frameworks. mdpi.commdpi.comnih.gov For example, a 1D ladder-like structure was formed using a 2,2'-phosphinico-dibenzoate ligand, while the addition of N-heterocyclic linkers led to 2D networks. nih.gov The use of pillaring ligands, such as 4,4'-bipyridine, can connect 2D layers to form 3D frameworks. acs.org Interpenetration, where multiple independent frameworks grow through one another, is also a common feature in Co(II) MOFs, influencing porosity and material properties. researchgate.net

Table 1: Examples of Cobalt(2+) Coordination Polymers and MOFs
Compound FormulaLigand(s)DimensionalitySynthesis MethodKey Structural FeatureReference
[Co(µ4-L)(H2O)2]nbiphenyl-4,4-dioxydiacetic acid3DSolvothermalLayer-pillared network with cds topology mdpi.com
[CoII(pytpy)(NO3)2]n4′-pyridyl-2,2′;6′,2″-terpyridine1DLayering1-D polymeric chain mdpi.com
[Co(μ4-cpna)(H2O)2]n5-(4-carboxyphenoxy)nicotinic acid3DHydrothermalsra topology acs.orgacs.org
[Co3(odabco)2(OAc)6]1,4-diazabicyclo[2.2.2]octane N,N'-dioxide (odabco), acetate (B1210297)1DHeating in DMFChains of alternating binuclear and mononuclear metal–acetate blocks mdpi.comnih.gov
{Co2(cpia)(OH)(bipy)0.5}n5-(4-carboxy-phenoxy)-isophthalic acid, 4,4′-bipyridylNot specifiedSolvothermalDemonstrates weak ferromagnetic exchange acs.org

Functional Properties in MOFs/Coordination Polymers (e.g., optical properties)

The incorporation of Co(2+) into MOFs and CPs imparts a range of functional properties, including notable optical characteristics. These materials are investigated for applications in nonlinear optics (NLO) and fluorescence.

The electronic structure of Co(II) and its interaction with organic ligands can lead to significant third-order NLO responses. For example, a 3D cobalt(II) coordination polymer, [Co2(1,4-nda)2(PDP)(H2O)2]n, demonstrated strong reverse saturable absorption, making it a promising candidate for NLO materials. iucr.org The rich electronic structures and the ability to tune the physical properties of CPs make them excellent candidates for developing novel third-order NLO materials. iucr.org

Fluorescence is another key optical property. Some Co(II) coordination polymers exhibit high fluorescence, which can be attributed to the reduction of photoinduced electron transfer (PET) processes. semanticscholar.orgccsenet.orgresearchgate.net For instance, the introduction of a rigid, four-membered dithiocarbamate (B8719985) chelating ring into a cobalt(II) coordination polymer resulted in enhanced fluorescence. semanticscholar.orgccsenet.orgresearchgate.net The UV-Visible absorption and emission spectra of these materials can be tuned, for example, through doping, which can lead to quenching of emission, indicating energy transfer between the dopant and the polymer nanowires. semanticscholar.orgccsenet.org

Design and Fabrication of Cobalt(II)-Containing Nanostructures (e.g., hollow structures of Co3O4)

Beyond MOFs, cobalt(II) serves as a crucial precursor for the fabrication of nanostructured materials, particularly cobalt oxides like Co3O4. These nanostructures are often designed with specific morphologies, such as hollow or porous architectures, to enhance their performance in various applications. Co3O4 nanostructures can be formed from materials containing other metals like iron, manganese, or nickel. nih.gov

A common strategy for creating hollow Co3O4 nanostructures involves using a sacrificial template. Zeolitic Imidazolate Frameworks (ZIFs), a subclass of MOFs, are frequently used. For example, ZIF-67, which contains Co(2+) ions, can be synthesized as a precursor. mdpi.com These ZIF-67 crystals are then subjected to a series of reactions, such as solvothermal treatment and subsequent annealing (calcination) in air. mdpi.com This process converts the ZIF-67 into hollow Co3O4 nanoboxes. mdpi.com The size of the final nanoboxes can be controlled by tuning the size of the initial ZIF-67 crystals. mdpi.com Another approach involves a two-step calcination of a Co-MOF/graphene oxide precursor, which first forms core-shell Co@Co3O4 nanoparticles that are then converted to hollow Co3O4 nanoparticles via the nanoscale Kirkendall effect. acs.orgnih.gov

Template-free methods have also been developed. One such method is an impregnation-reduction process followed by air oxidation. acs.orgosti.gov In this procedure, a carbon support is impregnated with a Co(II) salt (e.g., CoCl2·6H2O), followed by chemical reduction and subsequent oxidation in air to form hollow Co3O4 nanoparticles. acs.orgosti.gov Microemulsions, both oil-in-water (O/W) and water-in-oil (W/O), can also serve as confined reaction media to synthesize cobalt nanostructures with varying shapes and sizes by reducing a cobalt(II) precursor. mdpi.com

Table 2: Fabrication Methods for Cobalt(II)-Containing Nanostructures
NanostructurePrecursor(s)Fabrication MethodKey FeatureReference
Hollow Co3O4 NanoboxesZIF-67Precipitation, solvothermal reaction, annealingTunable size, porous morphology mdpi.com
Hollow Co3O4/C NanoparticlesCoCl2·6H2O, Vulcan XC72 carbonImpregnation-reduction followed by air-oxidationTemplate-free synthesis acs.orgosti.gov
Hollow Co3O4 Nanoparticles in GrapheneCo-MOF/graphene oxideTwo-step calcination (pyrolysis then oxidation)Formation via nanoscale Kirkendall effect acs.orgnih.gov
Cobalt NanoparticlesCobalt(II) precursorReduction in O/W or W/O microemulsionsControl over shape and size (spheres, rods) mdpi.com

Applications in Sensors and Chemo-sensors

Cobalt(II) plays a dual role in the field of chemical sensing. It can be the target analyte detected by various chemosensors, or it can be a core component of a sensor designed to detect other substances.

Numerous fluorescent and colorimetric chemosensors have been designed for the highly selective detection of Co(2+) ions. mdpi.comrsc.orgnih.govijrar.orgnih.gov These sensors often work via mechanisms like chelation-assisted fluorescence enhancement ("turn-on" response) or fluorescence quenching. mdpi.comnih.gov For example, a chemosensor based on 1,8-naphthalimide (B145957) was developed that exhibits a remarkable enhancement of fluorescence and a visible color change from pink to colorless upon binding with Co(2+). mdpi.comnih.gov The binding stoichiometry between the sensor and the Co(2+) ion is often 1:1. mdpi.com These sensors can achieve very low detection limits, sometimes in the sub-micromolar range, and can be applied to detect Co(2+) in biological systems like living cells. mdpi.comnih.gov Colorimetric sensors allow for "naked-eye" detection through distinct color changes. ijrar.orgnih.gov

Conversely, materials containing cobalt(II) are used to construct sensors for other molecules. Co(II)-based coordination polymers and MOFs are particularly effective due to their high surface area and active metal sites. bdu.edu.etrsc.orgus.es A sensor for the antibiotic ciprofloxacin (B1669076) was developed by modifying a glassy carbon electrode with a newly synthesized Co(II) coordination polymer. bdu.edu.et Two-dimensional cobalt MOF nanosheets have been shown to exhibit enzyme-like activity, enabling their use in non-enzymatic electrochemical sensors for hydrogen peroxide. us.es Furthermore, ion-selective membrane sensors incorporating Co(2+) complexes have been constructed for determining cobalt ion concentrations in various samples, including food products and pharmaceuticals. mdpi.com Ion-imprinted polymers (IIPs) based on Co(2+) have also been used to create voltammetric sensors for the trace determination of cobalt ions. researchgate.net

Future Research Trajectories and Interdisciplinary Perspectives

Synergistic Approaches in Cobalt(2+) Catalysis

The future of catalysis involving cobalt(2+) lies in harnessing the power of synergy, where the combination of multiple catalytic components leads to enhanced activity and selectivity that surpasses the individual parts. Research is increasingly focused on designing complex systems where Co(2+) works in concert with other elements or stimuli.

A prominent area of investigation is dual catalysis , which merges cobalt catalysis with other catalytic modes. One such approach combines high-valent cobalt catalysis with photoredox catalysis. nih.govwikipedia.org This merger provides low-energy pathways for a variety of synthetic transformations, including challenging C-H bond functionalizations, by using visible light to generate highly reactive low-valent cobalt species without the need for harsh chemical reductants. nih.govwikipedia.org This dual approach offers a green and sustainable alternative to traditional methods that often require stoichiometric oxidants or expensive ligands. nih.govnih.gov

Another key trajectory is the development of bimetallic and multi-metallic catalysts . The interaction between cobalt and other metals can create unique active sites with tailored electronic properties. For instance, the synergistic effect between cobalt and iron in alloyed catalysts has been shown to enhance CO2 hydrogenation to valuable oxygenates like formate (B1220265) and acetate (B1210297). nih.gov Similarly, cobalt-indium catalysts are being explored for CO2 hydrogenation to methanol (B129727), where the interface between cobalt and indium oxide plays a crucial role. nih.gov In the oxygen evolution reaction (OER), the combination of platinum with cobalt oxide (Pt-Co3O4) demonstrates improved performance due to a synergistic effect where the electronegative platinum facilitates the formation of highly active Co(IV) intermediate species. researchgate.netnih.gov

The design of catalysts with unique structural arrangements is also a promising frontier. This includes dinuclear cobalt complexes , where two cobalt centers work cooperatively. In one example, a dinuclear cobalt carbonyl complex was used for the highly selective anti-Markovnikov hydrosilylation of alkynes. researchgate.net Theoretical calculations revealed a unique synergistic mechanism where one cobalt center acts as a non-redox metal ligand, assisting the other active cobalt center in the catalytic transformation. researchgate.net Furthermore, the concept of self-synergistic catalysts , which feature symbiotic cobalt single-atoms and nanoparticles on the same support material, is emerging as a way to create highly efficient sites for reactions like the oxygen reduction reaction (ORR). acs.org The synergy between metallic cobalt nanoparticles and atomically dispersed Co-Nx sites has also been identified as key to the excellent activity of some heterogeneous catalysts. nih.gov

Table 1: Examples of Synergistic Cobalt(2+) Catalytic Systems
Catalytic SystemSynergistic Partner(s)ApplicationKey Finding
Photoredox/Cobalt Dual CatalysisPhotocatalystC-H Bond Functionalization, C-C Bond FormationVisible light generates low-valent cobalt, enabling milder reaction conditions. wikipedia.org
Co-Fe Bimetallic CatalystIron (Fe)CO2 HydrogenationAlloyed sites enhance selectivity towards formate and acetate. nih.gov
Pt-Co3O4 ElectrocatalystPlatinum (Pt)Oxygen Evolution Reaction (OER)Pt promotes the formation of active Co(IV) species, boosting OER activity. nih.gov
Dinuclear Cobalt ComplexSecond Cobalt AtomAlkyne HydrosilylationOne Co center acts as a metalloligand to assist the other active Co center. researchgate.net
Co Single-Atoms and NanoparticlesCo Nanoparticles / Co-Nx sitesOxygen Reduction Reaction (ORR)Self-synergy between different cobalt forms creates highly active sites. acs.orgnih.gov

Innovations in Cobalt(2+) Materials for Energy and Environmental Applications

Innovations in materials science are leveraging the unique properties of cobalt(2+) to address pressing challenges in energy and environmental sectors. Research is focused on designing novel materials with tailored structures and functionalities, from high-performance batteries to efficient environmental catalysts.

In the realm of energy storage , cobalt compounds are central to the performance of lithium-ion batteries. acs.orgfrontiersin.org The cathode material lithium cobalt oxide (LiCoO2) is valued for its high energy density and structural stability, which are critical for portable electronics and electric vehicles. acs.orgfrontiersin.org Future research aims to develop new cathode chemistries, such as nickel-cobalt-manganese (NCM) and nickel-cobalt-aluminum (NCA), that optimize performance while potentially reducing the amount of cobalt required. frontiersin.org Beyond batteries, cobalt-based materials like cobalt oxides (e.g., Co3O4) and cobalt sulfides (e.g., Co9S8) are being investigated as high-performance electrode materials for supercapacitors, owing to their excellent redox properties and high theoretical capacitance. nih.govmdpi.com

A particularly promising area is the use of cobalt-based metal-organic frameworks (Co-MOFs) . These materials, with their high porosity and large surface area, are being explored as versatile platforms for energy applications. researchgate.net Pristine Co-MOFs and their derivatives are used as electrode materials in various battery types, including lithium-ion, sodium-ion, and aluminum-sulfur batteries. researchgate.netresearchgate.netresearchgate.net They can also be used as precursors to create nanostructured metal oxides and carbon materials for supercapacitors, with some composites achieving specific capacitances as high as 553.3 F/g. nih.govresearchgate.net

For environmental applications , innovative cobalt-based materials are being developed for remediation and pollution control. Cobalt oxide (Co3O4) nanoparticles have demonstrated potential for wastewater treatment, including the degradation of organic dyes and the remediation of antibiotic-resistant bacteria. nih.gov The ultimate in atomic efficiency is achieved with single-atom cobalt (SAC) catalysts , where individual cobalt atoms are anchored onto a support material. nih.gov This configuration maximizes the availability of active sites and exhibits unique catalytic properties. Co-SACs are being applied to a range of environmental processes, such as activating peroxymonosulfate (B1194676) for the degradation of persistent organic pollutants like 1,4-dioxane (B91453) and the aerobic oxidation of hydrocarbons. wikipedia.orgresearchgate.netmdpi.com

Furthermore, cobalt catalysts are integral to green energy production and reducing industrial emissions. Water-soluble and air-stable cobalt-based catalysts, such as cobaloximes, are being developed for the efficient production of green hydrogen through water electrolysis. berstructuralbioportal.org Cobalt catalysts also play a role in the hydrogenation of carbon dioxide, converting it into valuable chemicals and fuels, which is a key strategy for carbon capture and utilization. nih.gov

Table 2: Emerging Cobalt(2+) Materials and Their Applications
Material ClassSpecific Example(s)Primary Application AreaKey Innovative Feature
Metal-Organic Frameworks (MOFs)ZIF-67, CNTs@Co-BTCEnergy Storage (Batteries, Supercapacitors)High porosity and tunable structure for enhanced charge storage. nih.govresearchgate.net
Single-Atom Catalysts (SACs)Co atoms on graphene oxide or carbon nitrideEnvironmental RemediationMaximum atom utilization and unique electronic properties for high catalytic activity. wikipedia.orgmdpi.com
Oxides and SulfidesCo3O4, Co9S8Energy Storage (Supercapacitors)Excellent redox properties and high theoretical capacitance. nih.govmdpi.com
Molecular CatalystsCobaloximesGreen Energy (Hydrogen Production)Water-soluble and air-stable for efficient water electrolysis. berstructuralbioportal.org

Advanced Computational Modeling of Cobalt(2+) Reactivity

The complexity of cobalt(2+) reactivity in both catalytic and biological systems presents a significant challenge for experimental characterization alone. Advanced computational modeling has become an indispensable tool for elucidating reaction mechanisms, understanding electronic structures, and rationally designing new catalysts.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate Co(2+) systems. DFT calculations allow researchers to model the electronic structure of cobalt complexes and clusters, providing insights into their reactivity. nih.govresearchgate.net This method is widely used to map out entire catalytic cycles, identify transition states, and calculate reaction energy barriers. frontiersin.org For example, DFT has been employed to design novel cobalt catalysts for CO2 hydrogenation by predicting their free energy barriers and to understand how cobalt doping on a copper surface promotes CO2 activation. researchgate.netwikipedia.org It has also been used to study the mechanism of biomimetic cobalt complexes that perform challenging C-H bond activations, mimicking the function of enzymes. nih.gov

The rise of machine learning (ML) is revolutionizing catalyst discovery. Given the vast parameter space in designing catalysts (e.g., composition, support, reaction conditions), ML models can accelerate this process significantly. By training on existing experimental or computational data, ML algorithms can predict the performance of new, untested catalysts. nih.govacs.org For instance, ML models have been successfully developed to predict high-yield cobalt-catalyzed borylation reactions and to accelerate the design of nickel-cobalt (B8461503) catalysts for CO2 hydrogenation, improving yields by nearly 50% compared to previous results. researchgate.netresearchgate.net Furthermore, explainable AI (XAI) methods are being integrated to analyze the decision-making process of these models, helping to identify the most important features for predicting high catalyst performance and linking them back to physical insights. nih.govresearchgate.net

Beyond catalysis, computational methods are crucial for understanding the fundamental properties of Co(2+). Ab initio calculations are used to investigate the electronic structure and magnetic properties of cobalt(II) ions within complex materials, such as how these properties change during structural phase transitions. mdpi.com In the context of biochemistry, computational studies help unravel the reactivity of cobalt-containing enzymes and their synthetic mimics. researchgate.net For example, modeling has been used to study the formation of cobalt-hydride intermediates in hydrogenase mimics and to understand the oxygenation process in cobalt-substituted dioxygenase enzymes, which proceeds through a Co(III)-superoxo complex. frontiersin.orgresearchgate.net The combination of these computational approaches provides a powerful framework for advancing our understanding of cobalt(2+) chemistry from fundamental principles to practical applications.

Exploration of Novel Biochemical Pathways Involving Divalent Cobalt in Underexplored Organisms

While the role of cobalt in vitamin B12 (cobalamin) is well-established, the full spectrum of its biochemical functions, particularly in underexplored microorganisms, remains a fertile ground for discovery. Future research is aimed at uncovering novel cobalt-dependent enzymes and metabolic pathways, which could reveal new biological chemistry and provide novel biocatalysts.

Cobalt is an essential trace element for nearly all forms of life, but its biological roles extend beyond the corrin (B1236194) ring of vitamin B12. wikipedia.orgmdpi.com A number of cobalamin-independent cobalt enzymes have been identified, including nitrile hydratase in bacteria, which metabolizes nitriles, and methionine aminopeptidase, which is found across prokaryotes and eukaryotes. nih.govwikipedia.org The discovery of such enzymes suggests that other, as-yet-unknown, non-corrin cobaltoproteins may exist, especially in organisms that thrive in unique or extreme environments.

The study of microbial cobalt homeostasis —the network of uptake, trafficking, and efflux systems that manage intracellular cobalt levels—is crucial for understanding its biological roles. nih.govnih.gov Organisms from metal-rich environments, such as the iron-reducing bacterium Geobacter sulfurreducens, have evolved sophisticated mechanisms for cobalt resistance and detoxification, including specific efflux pumps like CzcABC systems. nih.gov Investigating the metalloproteome of such organisms under cobalt stress could reveal novel proteins and pathways involved in managing this metal. For example, high cobalt concentrations can lead E. coli to incorporate cobalt into protoporphyrin IX, creating a heme analog that affects respiration and forces a metabolic shift. nih.gov

Archaea , representing a distinct domain of life, are a particularly promising frontier for discovering new cobalt biochemistry. wikipedia.org Many archaea, especially methanogens, have an absolute requirement for cobalt and are primary producers of vitamin B12 in anaerobic environments. researchgate.net Their unique metabolic pathways, often involving unusual coenzymes, may harbor novel cobalt-dependent enzymes. wikipedia.org Recent discoveries of diverse enzyme families, such as the UbiA-type terpene synthases in bacteria, highlight that even enzymes traditionally associated with one function may have untapped catalytic potential, suggesting that similar discoveries await in archaeal metabolic pathways. acs.org

The expanding universe of genomic and metagenomic data provides an unprecedented opportunity to mine for new cobalt-related biochemistry. By identifying genes homologous to known cobalt transporters or enzymes in the genomes of underexplored bacteria and archaea, researchers can pinpoint candidate organisms for further study. This bioinformatic approach, combined with advanced analytical techniques to characterize the metalloproteome, will be instrumental in mapping the full biological landscape of divalent cobalt.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing cobalt(2+) complexes with high purity and reproducibility?

  • Methodology : Use ligand systems with strong chelating properties (e.g., pyridine derivatives or hydrazone ligands) to stabilize Co²⁺ ions. Control pH and solvent polarity to avoid hydroxide precipitation. Characterize intermediates via FTIR, UV-Vis spectroscopy, and elemental analysis to confirm ligand coordination . For reproducibility, document reaction conditions (temperature, molar ratios, and stirring time) and validate results using independent synthetic routes .

Q. How can researchers accurately characterize the electronic structure of cobalt(2+) complexes?

  • Methodology : Combine spectroscopic techniques such as UV-Vis (to identify d-d transitions) and electron paramagnetic resonance (EPR) for paramagnetic Co²⁺ systems. Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or OLEX2 is critical for determining coordination geometry and bond lengths . Cross-validate with magnetic susceptibility measurements (SQUID) to correlate electronic structure with magnetic behavior .

Q. What experimental protocols ensure the stability of cobalt(2+) complexes under varying pH and redox conditions?

  • Methodology : Conduct cyclic voltammetry to assess redox stability and potentiometric titrations to determine pH-dependent speciation. Use inert atmospheres (e.g., argon) during synthesis to prevent oxidation. Monitor stability via time-resolved UV-Vis spectroscopy and compare degradation products with HPLC-MS .

Advanced Research Questions

Q. How can conflicting magnetic relaxation data in cobalt(2+)-based single-ion magnets (SIMs) be resolved?

  • Methodology : Perform variable-temperature DC/AC susceptibility measurements to distinguish between intrinsic magnetic relaxation and intermolecular interactions. Use dilution studies (e.g., doping Co²⁺ into diamagnetic matrices) to isolate single-ion effects. Computational modeling (CASSCF/DFT) can clarify spin-orbit coupling contributions . Cross-reference crystallographic data (e.g., ligand field symmetry from SCXRD) to explain deviations .

Q. What strategies address discrepancies in the biological activity of cobalt(2+) antitumor agents across in vitro and in vivo studies?

  • Methodology : Standardize in vitro assays (e.g., MTT tests) with controlled oxygen levels to mimic physiological conditions. For in vivo models (e.g., murine Ehrlich ascites carcinoma), monitor pharmacokinetics via ICP-MS to track Co²⁺ biodistribution. Compare results with positive controls (e.g., cisplatin) and validate mechanisms using ROS scavenging assays or DNA-binding studies . Address contradictions by isolating variables such as ligand lability and cellular uptake efficiency .

Q. How can researchers design cobalt(2+)-polymer composites for functional magnetic materials while retaining processability?

  • Methodology : Employ coordination chemistry principles to integrate Co²⁺ into polymeric matrices (e.g., poly(4-vinylpyridine)) via cross-linking. Use XPS and SIMS to confirm metal binding. Optimize film-forming properties by adjusting polymer molecular weight and solvent casting conditions. Validate magnetic functionality with AC susceptibility and compare relaxation times (τ) between bulk and thin-film forms .

Q. What computational approaches are effective in predicting the catalytic behavior of cobalt(2+) complexes in oxidation reactions?

  • Methodology : Apply density functional theory (DFT) to model reaction pathways, focusing on Co²⁺ oxidation states and ligand participation. Validate with kinetic isotope effects (KIEs) and Hammett plots. Use cyclic voltammetry to experimentally determine redox potentials and correlate with computed energy barriers .

Methodological Best Practices

  • Data Contradiction Analysis : When spectroscopic or magnetic data conflict, use triangulation (e.g., SCXRD + EPR + DFT) to identify artifacts. For example, unexpected EPR signals may arise from impurities—re-run syntheses under stricter purity controls .
  • Experimental Design : Follow reproducibility guidelines from crystallography (SHELX) and biochemistry (e.g., antitumor assay protocols). Pre-register hypotheses and statistical plans to reduce bias .
  • Literature Synthesis : Use tools like ResearchGPT for systematic reviews, focusing on "cobalt(II) coordination chemistry" or "magnetic relaxation mechanisms." Prioritize primary sources and validate findings against high-impact journals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.